5-Amino-2-chlorobenzotrifluoride
Description
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDJZINBYYZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059804 | |
| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |
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Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-51-4 | |
| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-(trifluoromethyl)aniline | |
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| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-chloro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α,α,α-trifluoro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000N5814MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-chlorobenzotrifluoride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl and chloro substituents impart desirable properties, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, analytical methodologies for its characterization, and its crucial role in the development of targeted cancer therapies.
Chemical and Physical Properties
This compound is a crystalline powder or low melting solid, with its appearance ranging from white to pink or light orange.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1] |
| Synonyms | This compound, 4-Chloro-α,α,α-trifluoro-m-toluidine | |
| CAS Number | 320-51-4 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | |
| Appearance | White to pink to light orange crystalline powder or low melting solid | [1] |
| Melting Point | 34-38 °C | [1] |
| Boiling Point | 85 °C at 5 mmHg | [2] |
| Density | 1.425 g/cm³ | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| Purity | Typically ≥98.5% (GC) | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process involving the nitration of a substituted benzotrifluoride (B45747) followed by a reduction of the nitro group to an amine.
Synthesis Protocol: A Generalized Two-Step Approach
The following protocol is a generalized procedure derived from common synthetic routes described in patent literature.
Step 1: Nitration of 2-Chlorobenzotrifluoride
-
In a reaction vessel equipped with a stirrer and cooling system, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared.
-
2-Chlorobenzotrifluoride is slowly added to the cooled acid mixture while maintaining a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred for a specified period until the nitration is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude nitro product, 2-chloro-5-nitrobenzotrifluoride (B146372).
-
The solid is collected by filtration, washed with water to remove residual acids, and dried.
Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride
-
The crude 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.
-
A reducing agent is added to the solution. Common reducing systems include catalytic hydrogenation (e.g., using a palladium on carbon catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using iron powder in the presence of an acid).
-
The reaction is typically heated and stirred until the reduction of the nitro group to an amine is complete, as monitored by TLC.
-
After the reaction is complete, the catalyst is removed by filtration (if applicable), and the solvent is removed under reduced pressure.
-
The resulting crude this compound is then purified.
Caption: High-level workflow for the synthesis of this compound.
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: The crude this compound is tested for its solubility in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Common solvents for recrystallization of anilines include ethanol, methanol, or mixtures of organic solvents with water.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield of the purified product.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities. The crystals are then dried to a constant weight.
Analytical Methods
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Table 2: Analytical Methods for this compound
| Technique | Purpose | Typical Parameters/Observations |
| Gas Chromatography (GC) | Purity assessment | Purity is often determined by the area percentage of the main peak. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffered aqueous solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic absorption bands for the amine (N-H stretching) and aromatic C-H and C=C bonds. |
Applications in Drug Development: The Synthesis of Sorafenib
This compound is a critical starting material in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis involves the reaction of this compound with an isocyanate derivative.
Sorafenib's Mechanism of Action and Signaling Pathways
Sorafenib exerts its anti-cancer effects by targeting multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).
-
RAF/MEK/ERK Pathway: This is a key signaling cascade that regulates cell proliferation and survival. Sorafenib inhibits the RAF kinases (both wild-type and mutated forms), which in turn blocks the downstream signaling through MEK and ERK, leading to decreased tumor cell proliferation.
-
VEGFR and PDGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis. By inhibiting these receptors on endothelial cells, Sorafenib disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.
References
A Comprehensive Technical Guide to 5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Amino-2-chlorobenzotrifluoride, a key chemical intermediate with the CAS number 320-51-4. Also known by its IUPAC name 4-chloro-3-(trifluoromethyl)aniline, this compound is of significant interest in the pharmaceutical and agrochemical industries. This document consolidates essential information on its chemical and physical properties, safety and handling, and spectroscopic data. A pivotal application of this molecule is its role as a precursor in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy. Detailed experimental protocols for its synthesis are provided, along with a visualization of the critical signaling pathways affected by its downstream product, Sorafenib.
Chemical and Physical Properties
This compound is a substituted aniline (B41778) that presents as a white to pink or slightly orange crystalline powder or low-melting solid at room temperature.[1][2][3] The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity, membrane permeability, and metabolic stability in derivative molecules, which is a highly valued attribute in medicinal chemistry.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 320-51-4 | [1][5] |
| Molecular Formula | C₇H₅ClF₃N | [1][6] |
| Molecular Weight | 195.57 g/mol | [1][5] |
| Appearance | White to pink crystalline powder or low melting solid | [1][2] |
| Melting Point | 34 - 38 °C | [3][5] |
| Boiling Point | 85 °C @ 3 mmHg | [1][7] |
| Density | 1.425 g/cm³ | [1] |
| Flash Point | >110 °C (>230 °F) | [1][2] |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1][5] |
| Synonyms | 4-Amino-1-chloro-2-(trifluoromethyl)benzene, 4-Chloro-3-trifluoromethylaniline | [8][9] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.221 | d | Aromatic H |
| 6.950 | d | Aromatic H |
| 6.718 | dd | Aromatic H |
| 3.83 | s | -NH₂ |
(Data obtained for 4-chloro-3-(trifluoromethyl)aniline)
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 145.5 | C-NH₂ |
| 132.5 | C-Cl |
| 127.5 (q) | -CF₃ |
| 123.0 | Aromatic CH |
| 118.5 | Aromatic CH |
| 114.0 | Aromatic C-CF₃ |
| 113.5 | Aromatic CH |
(Predicted values based on similar structures and general chemical shift ranges)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 195 | [M]⁺ (Molecular ion) |
| 160 | [M-Cl]⁺ |
| 126 | [M-CF₃]⁺ |
(Major fragments observed in the mass spectrum of 4-chloro-3-(trifluoromethyl)aniline)
Applications in Drug Development
The most significant application of this compound is its function as a critical building block in the synthesis of Sorafenib.[4] Sorafenib is a potent multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.[4] The high purity of this compound is essential for the efficient and safe production of this life-saving therapeutic agent.[4]
Mechanism of Action of Sorafenib
Sorafenib exerts its anti-cancer effects through a dual mechanism: it inhibits tumor cell proliferation and angiogenesis.[1] It targets multiple serine/threonine and receptor tyrosine kinases, including:
-
RAF kinases (RAF-1, wild-type BRAF, and mutant BRAF V600E): By inhibiting the RAF/MEK/ERK signaling pathway, Sorafenib directly hinders tumor cell proliferation.[1][5]
-
VEGF receptors (VEGFR-1, VEGFR-2, VEGFR-3): Inhibition of these receptors disrupts the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1][8]
-
Other receptor tyrosine kinases: Sorafenib also inhibits platelet-derived growth factor receptor (PDGFR), c-KIT, FLT-3, and RET, which are involved in various aspects of tumor progression.[1][10]
Caption: Sorafenib's dual mechanism of action.
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process. A common industrial method involves the nitration of a substituted benzotrifluoride (B45747) followed by the reduction of the nitro group to an amine.
Synthesis via Nitration and Reduction
This protocol outlines a general procedure for the synthesis of 4-chloro-3-(trifluoromethyl)aniline.
Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene
-
In a suitable reactor, concentrated sulfuric acid is charged.
-
Concentrated nitric acid is added dropwise to the sulfuric acid while maintaining a low temperature.
-
1-chloro-2-(trifluoromethyl)benzene is then added slowly to the mixed acid solution.
-
The reaction mixture is heated for several hours to facilitate the nitration process.
-
After the reaction is complete, the mixture is cooled and poured into ice water, causing the nitrated product to precipitate.
-
The solid is filtered, washed with water until neutral, and can be further purified by recrystallization.
Step 2: Reduction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene
-
The purified nitro compound is dissolved in a suitable solvent, such as methanol, in a hydrogenation reactor.
-
A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.
-
The reactor is pressurized with hydrogen gas.
-
The reaction mixture is heated and agitated until the reduction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or recrystallization.
Caption: General synthesis workflow.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[8][10]
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin and serious eye irritation.[7][10] May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] Use in a well-ventilated area or with a local exhaust system.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10] Keep in a dark place.[2]
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.[10]
-
Skin: Flush with plenty of water for at least 15 minutes and remove contaminated clothing.[10]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]
-
Conclusion
This compound is a vital intermediate in the synthesis of pharmaceuticals, most notably the anti-cancer drug Sorafenib. Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable component in modern drug design. This guide has provided a comprehensive overview of its chemical and physical characteristics, spectroscopic data, synthetic protocols, and safety information to aid researchers and professionals in its handling and application. A thorough understanding of this molecule is crucial for its effective and safe utilization in research and development.
References
- 1. droracle.ai [droracle.ai]
- 2. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. ClinPGx [clinpgx.org]
An In-depth Technical Guide to 4-Chloro-3-trifluoromethylaniline: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-trifluoromethylaniline is a crucial halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of a range of organic molecules, most notably in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 4-Chloro-3-trifluoromethylaniline, with a particular focus on its role in the synthesis of the multi-kinase inhibitor drug, Sorafenib (B1663141). Detailed experimental protocols for its synthesis and subsequent utilization are provided, alongside structured data and workflow visualizations to support researchers and drug development professionals.
Chemical Structure and Identification
4-Chloro-3-trifluoromethylaniline is an aniline (B41778) derivative with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position of the benzene (B151609) ring.
| Identifier | Value |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline[1] |
| Synonyms | 5-Amino-2-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-m-toluidine[2] |
| CAS Number | 320-51-4[1][3][4] |
| Molecular Formula | C₇H₅ClF₃N[1][3][4] |
| Molecular Weight | 195.57 g/mol [1][3][4] |
| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N[1][2] |
| SMILES | Nc1ccc(Cl)c(c1)C(F)(F)F[1][2] |
Physicochemical Properties
The physical and chemical properties of 4-Chloro-3-trifluoromethylaniline are summarized in the table below. It is a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[3]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [3] |
| Melting Point | 35-40 °C | [3][5] |
| Boiling Point | 228-230 °C at standard pressure | [3] |
| Density | Approximately 1.4 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), ether, and acetone | [3] |
Synthesis of 4-Chloro-3-trifluoromethylaniline
A common synthetic route to 4-Chloro-3-trifluoromethylaniline involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene: nitration, followed by hydrogenation (reduction), and finally salification if the hydrochloride salt is desired.[6]
Experimental Protocol: Synthesis of 4-Chloro-3-trifluoromethylaniline Hydrochloride[7]
Step 1: Nitration of 1-Chloro-2-trifluoromethylbenzene
-
To a suitable reactor, add a volume of concentrated sulfuric acid.
-
While stirring, slowly add an equal volume of concentrated nitric acid.
-
To this mixture, add 1-chloro-2-trifluoromethylbenzene.
-
Heat the reaction mixture for 3.5 hours.
-
After cooling, pour the mixture into ice water, which will cause a solid to precipitate.
-
Filter the solid, wash the filter cake, and recrystallize to obtain 1-chloro-4-nitro-2-(trifluoromethyl)benzene.
Step 2: Hydrogenation Reduction
-
The nitro compound from the previous step is subjected to hydrogenation. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.
-
The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol at room temperature.
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-Chloro-3-trifluoromethylaniline.
Step 3: Salification (Optional)
-
Dissolve the crude 4-Chloro-3-trifluoromethylaniline in a suitable solvent like methanol or ethanol.
-
Pass anhydrous HCl gas through the solution until the pH reaches approximately 0.5.
-
A large amount of solid hydrochloride salt will precipitate.
-
Filter the solid, wash the filter cake with the solvent, and dry under vacuum to obtain 4-Chloro-3-trifluoromethylaniline hydrochloride.
References
- 1. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 5. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]
- 6. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
5-Amino-2-chlorobenzotrifluoride: A Technical Overview for Researchers and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a critical chemical intermediate in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its role in drug development.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a comprehensive reference for researchers. These properties are crucial for its application in chemical synthesis and for ensuring appropriate handling and storage conditions.
| Property | Value |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol [1][2] |
| CAS Number | 320-51-4 |
| Appearance | White to light yellow or pink crystalline powder or low melting solid[3] |
| Purity | Typically >98.0% (GC)[1] |
| Melting Point | 34-38 °C[3] |
| Boiling Point | 85 °C @ 3 mmHg[4] |
| Flash Point | 134 °C[2] |
| Solubility | Negligible in water[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are summaries of common experimental protocols derived from patent literature.
Method 1: From 1-Chloro-2-trifluoromethylbenzene
This synthetic route involves a three-step process: nitration, hydrogenation reduction, and salification.
-
Nitration: 1-Chloro-2-trifluoromethylbenzene is subjected to nitration to introduce a nitro group onto the benzene (B151609) ring.
-
Hydrogenation Reduction: The resulting nitro-intermediate undergoes hydrogenation reduction to convert the nitro group to an amine group. This step is typically carried out at room temperature, making it suitable for industrial-scale production.
-
Salification: The final product, 4-chloro-3-trifluoromethyl aniline (B41778), is converted to its hydrochloride salt for improved stability.[5]
Method 2: From 2-Nitro-5-chlorobenzotrifluoride
This method involves the direct reduction of 2-Nitro-5-chlorobenzotrifluoride.
-
Hydrogenation Reduction: The starting material is hydrogenated in an alcohol solvent in a closed pressure-resistant container. A modified skeleton nickel catalyst is used, and hydrogen gas is introduced at a pressure of 0.5-1.5 MPa and a temperature of 80-120°C. The reaction proceeds until hydrogen absorption ceases, yielding 2-amino-5-chlorobenzotrifluoride.[6]
Application in Drug Development: Synthesis of Sorafenib
A primary application of this compound is as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. The trifluoromethyl group of this compound is a critical pharmacophore in the final drug molecule.
The general workflow for the synthesis of Sorafenib from this compound is outlined below.
Figure 1: Synthesis workflow for Sorafenib.
Caption: A simplified workflow illustrating the use of this compound in the synthesis of the anticancer drug Sorafenib.
Logical Workflow for Experimental Design
The unique properties imparted by the trifluoromethyl group make this compound a valuable starting material for novel drug design. Researchers can leverage this intermediate in various synthetic strategies to develop new chemical entities.
Figure 2: Drug design workflow.
Caption: A logical workflow for incorporating this compound into a drug discovery and development process.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 6. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 5-Amino-2-chlorobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of 5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its documented physical and chemical properties, qualitative solubility information, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to conduct their own solubility assessments.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1][2] |
| Synonyms | 4-Amino-1-chloro-2-(trifluoromethyl)benzene, 4-Chloro-3-trifluoromethylaniline | [3] |
| CAS Number | 320-51-4 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1][4] |
| Molecular Weight | 195.57 g/mol | [2][4] |
| Appearance | White to pink to light orange crystalline powder or low melting solid; brown waxy solid | [1][5] |
| Melting Point | 34°C to 38°C | [1][2] |
| Boiling Point | 215 - 217 °C | [6] |
| Density | 1.36 g/cm³ | [6] |
| Purity | >98.0% (GC) | [3] |
| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | NC1=CC=C(Cl)C(=C1)C(F)(F)F | [1] |
Qualitative Solubility of this compound
| Solvent Class | Solubility | Source |
| Common Organic Solvents | Soluble | [6] |
| Water | Insoluble | [6] |
The general rule of "like dissolves like" suggests that this compound, being an organic compound with both polar (amine) and non-polar (trifluoromethylbenzene) characteristics, would exhibit solubility in a range of organic solvents.[7] However, experimental verification is necessary to determine the precise solubility in specific solvents.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of a solid compound such as this compound in an organic solvent. The most common methods for solubility measurement are the "excess solvent" and "excess solid" (or shake-flask) methods.[8] The following protocol is based on the isothermal shake-flask method, which is a robust technique for generating accurate solubility data.[9]
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Spatula
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.[9] Agitation is necessary to facilitate the dissolution process.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound based on available data and outlines a robust experimental procedure for its quantitative determination. For drug development and research applications, it is highly recommended that researchers perform these solubility studies in relevant solvent systems to obtain precise and reliable data.
References
- 1. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 5-Amino-2-chlorobenzo trifluoride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. strem.com [strem.com]
- 6. 2-Amino-5-Chlorobenzotrifluoride Manufacturer & Supplier China | Properties, Applications, Safety Data [boulingchem.com]
- 7. education.com [education.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
5-Amino-2-chlorobenzotrifluoride: A Technical Safety Guide for Researchers
This in-depth guide provides comprehensive safety information, physical and chemical properties, and handling protocols for 5-Amino-2-chlorobenzotrifluoride, geared towards researchers, scientists, and professionals in drug development. The following sections detail the material's hazards, safe handling procedures, and emergency responses, supplemented with quantitative data and procedural diagrams to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a substituted aniline (B41778) derivative with the molecular formula C₇H₅ClF₃N.[1][2][3] It is recognized for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Accurate knowledge of its physical and chemical properties is fundamental for its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 195.57 g/mol | [1][2][3][5] |
| Appearance | White to pink or light orange crystalline powder or low melting solid. | [2][4][6][7] |
| Melting Point | 34°C to 38°C | [4][5][7] |
| Boiling Point | 85°C | [4] |
| Flash Point | 134°C | [5] |
| Density | 1.425 g/cm³ | [4] |
| Purity | >98.0% (GC) | [1][2] |
| Synonyms | 4-Amino-1-chloro-2-(trifluoromethyl)benzene, 4-Chloro-3-trifluoromethylaniline | [1][2][8] |
| CAS Number | 320-51-4 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][8][9] It also causes skin and eye irritation.[1][6]
GHS Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[8][9]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Signal Word: Danger[1]
The following diagram illustrates the logical relationship between the hazards and the necessary precautionary measures.
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Impervious gloves (e.g., nitrile rubber).[1]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] If dust or aerosols are generated, a NIOSH-approved respirator is necessary.
The following workflow diagram outlines the standard procedure for donning and doffing PPE.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. A local exhaust system or a chemical fume hood is highly recommended to control airborne concentrations.[1][6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Storage and Handling
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[1][6] The storage area should be locked up.[1]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[1][8][9] Wash hands thoroughly after handling.[1][6] Avoid the formation of dust and aerosols.[10]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1][6] |
| Skin Contact | Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Call a poison center or doctor.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1][6] |
| Ingestion | Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][6] |
Spill and Leak Procedures
In the event of a spill, the following workflow should be followed to ensure safe cleanup.
-
Containment: Prevent the product from entering drains.[1]
-
Cleanup: Sweep up the material and place it into a suitable, airtight disposal container, avoiding the dispersion of dust.[1][6]
-
Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.[1]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] However, it is known to be toxic by ingestion, inhalation, and skin contact.[1][6] Absorption into the body may cause cyanosis, a bluish discoloration of the skin due to deficient oxygenation of the blood.[6] Exposure to fluoride (B91410) compounds can have systemic toxic effects on the heart, liver, and kidneys and may lead to fatal hypocalcemia.[6]
Due to the limited specific toxicological data, no signaling pathway diagrams can be provided at this time. It is imperative to handle this chemical with the utmost caution, assuming high toxicity.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]
-
Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes, including highly toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-Amino-2-chlorobenzo trifluoride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound [chemball.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 103371000 [thermofisher.com]
- 8. This compound | 320-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | 320-51-4 | TCI AMERICA [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide: Safe Handling and Storage of 4-Amino-1-chloro-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety procedures and data for the handling and storage of 4-Amino-1-chloro-2-(trifluoromethyl)benzene (CAS No. 124662-79-5). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.
Chemical Identification and Properties
4-Amino-1-chloro-2-(trifluoromethyl)benzene is a substituted aniline (B41778) derivative. Due to a lack of comprehensive publicly available data for this specific isomer, physical and toxicological data for a closely related structural isomer, 3-Amino-4-chlorobenzotrifluoride (CAS No. 121-50-6), has been included for reference and should be used as an estimate. Full transparency regarding the use of proxy data is critical for a comprehensive risk assessment.
Table 1: Physicochemical Properties
| Property | Value | Data Source |
| Chemical Name | 4-Amino-1-chloro-2-(trifluoromethyl)benzene | - |
| CAS Number | 124662-79-5 | - |
| Molecular Formula | C₇H₅ClF₃N | - |
| Molecular Weight | 211.57 g/mol | - |
| Appearance | Faint yellow to yellow solid or liquid | - |
| Melting Point | 33-38 °C | - |
| Boiling Point | 85 °C @ 0.5 mmHg | - |
| Density (Specific Gravity) | ~1.428 g/cm³ | Data for 3-Amino-4-chlorobenzotrifluoride |
| Vapor Pressure | ~0.15 mbar | Data for 3-Amino-4-chlorobenzotrifluoride |
| Flash Point | ~75 °C | Data for 3-Amino-4-chlorobenzotrifluoride[1] |
Hazard Identification and Classification
This compound is classified as hazardous. All personnel must be familiar with the potential risks before handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Incompatible Materials: Strong oxidizing agents, strong acids.[1]
Safe Handling Protocols
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Work with this compound must be conducted in a well-ventilated area. Use of a chemical fume hood is required for all procedures that may generate dust, mists, or vapors.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.
-
Protective Clothing: A flame-retardant, antistatic lab coat or coveralls is required. All skin should be covered.
-
-
Respiratory Protection: If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Remove contaminated clothing immediately and wash it before reuse.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Safe Storage Procedures
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Keep the container tightly closed.
-
Location: Store in a dry, cool, and well-ventilated place.
-
Security: The storage area should be locked up or accessible only to authorized personnel.
-
Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1]
-
Conditions to Avoid: Protect from heat, sparks, open flames, and direct sunlight.[1][4]
Emergency and First Aid Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
General Advice: Move out of the dangerous area. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms such as headache, dizziness, or throat irritation persist, seek medical attention.[5]
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Hold eyelids apart to ensure thorough flushing.[5] Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill Response Protocol
This protocol is for minor spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent entry.
-
Ventilate: Increase ventilation by opening sashes on fume hoods.
-
Assemble PPE: Don all required personal protective equipment as outlined in Section 3.2.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a plastic sheet to avoid generating dust. Carefully scoop the material into a suitable, labeled container for hazardous waste.
-
For Liquid Spills: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][7]
-
-
Absorb and Collect:
-
Apply the absorbent material, working from the outside of the spill inwards.
-
Once the liquid is fully absorbed, use non-sparking tools to scoop the residue into a labeled, sealable container for hazardous waste.[8]
-
-
Decontaminate:
-
Clean the spill area with a suitable decontamination solution (e.g., soap and water), followed by a final rinse with water.
-
Collect all cleaning materials (wipes, pads) in the hazardous waste container.
-
-
Dispose of Waste: Dispose of the sealed waste container according to institutional and local environmental regulations.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal Considerations
All waste generated from the use of this chemical, including contaminated materials and empty containers, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
References
In-Depth Toxicological Profile: 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 5-Amino-2-chlorobenzotrifluoride have not been fully investigated. This document summarizes the currently available safety information and provides an overview of the standard experimental protocols that would be utilized to generate a comprehensive toxicological profile.
Executive Summary
This guide provides a structured overview of the known hazards and outlines the detailed experimental methodologies, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, that are essential for a thorough toxicological evaluation of this compound.
Quantitative Toxicological Data
A comprehensive search of scientific literature and regulatory databases did not yield specific quantitative toxicological data for this compound. The following table summarizes the general toxicity endpoints that would be determined through standardized testing.
| Toxicity Endpoint | Data | Species | Route of Administration | Reference |
| Acute Oral Toxicity (LD50) | Not available | Rat | Oral | --INVALID-LINK-- |
| Acute Dermal Toxicity (LD50) | Not available | Rat/Rabbit | Dermal | --INVALID-LINK-- |
| Acute Inhalation Toxicity (LC50) | Not available | Rat | Inhalation | --INVALID-LINK-- |
| Skin Irritation/Corrosion | Causes skin irritation | Rabbit | Dermal | --INVALID-LINK-- |
| Eye Irritation/Corrosion | Causes serious eye irritation | Rabbit | Ocular | --INVALID-LINK-- |
| Genotoxicity (Ames Test) | Not available | S. typhimurium | In vitro | --INVALID-LINK-- |
| Genotoxicity (In vitro Chromosome Aberration) | Not available | Mammalian cells | In vitro | --INVALID-LINK-- |
| Genotoxicity (In vivo Micronucleus Test) | Not available | Mouse/Rat | Oral/IP | --INVALID-LINK-- |
Experimental Protocols
The following sections detail the standard methodologies for key toxicological assessments as mandated by regulatory bodies worldwide.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels and Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
The test proceeds sequentially in steps. A group of three animals is dosed at a selected level.
-
The outcome of this first step determines the next step:
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7]
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium are used, each designed to detect different types of mutations (e.g., frameshift or base-pair substitutions). Commonly used strains include TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The mixture of test compound, bacteria, and S9 mix is incubated before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8]
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[9]
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
-
Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations for a short duration (3-6 hours) in the presence and absence of S9, and for a continuous period (approximately 1.5 normal cell cycle lengths) in the absence of S9.
-
Cell Harvest: At a predetermined time after exposure, cells are treated with a metaphase-arresting substance (e.g., colchicine), harvested, and fixed.
-
Microscopic Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: A test substance is considered positive if it induces a concentration-related, statistically significant increase in the number of cells with structural chromosomal aberrations.
Signaling Pathways
There is currently no available information in the scientific literature describing the specific signaling pathways affected by this compound. Toxicological studies on related aromatic amines suggest that potential mechanisms of toxicity could involve metabolic activation to reactive intermediates that can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. However, specific pathway analysis for this compound has not been reported.
Conclusion
This compound is a chemical intermediate with a limited toxicological dataset. The available information indicates that it should be handled with caution due to its potential for acute toxicity, irritation, and the risk of cyanosis. A comprehensive toxicological profile, including quantitative data on acute and chronic toxicity, genotoxicity, and carcinogenicity, requires further investigation following standardized protocols such as those outlined by the OECD. The lack of data on its effects on specific signaling pathways highlights a significant gap in the understanding of its mechanism of action. Researchers and drug development professionals should use this information to conduct appropriate risk assessments and to guide the design of further necessary toxicological studies.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. inotiv.com [inotiv.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]
- 5. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. oecd.org [oecd.org]
- 9. criver.com [criver.com]
Spectroscopic Data and Analysis of 5-Amino-2-chlorobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chlorobenzotrifluoride (CAS No. 320-51-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Molecular Structure and Properties:
-
IUPAC Name: 4-chloro-3-(trifluoromethyl)aniline[2]
-
Synonyms: this compound, 4-Chloro-α,α,α-trifluoro-m-toluidine[3]
-
Molecular Formula: C₇H₅ClF₃N[2]
-
Appearance: White to pinkish crystalline powder or low melting solid.[2]
-
Melting Point: 34-38 °C[2]
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.221 | d | 1H | Aromatic CH |
| 6.950 | d | 1H | Aromatic CH |
| 6.718 | dd | 1H | Aromatic CH |
| 3.83 | s (broad) | 2H | NH₂ |
| (Solvent: CDCl₃, Reference: TMS)[4] |
¹³C NMR Data
A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[5] Due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups, and the electron-donating effect of the amino group, the aromatic signals are expected to appear in the range of 115-150 ppm. The trifluoromethyl carbon signal would be a quartet due to coupling with the fluorine atoms.
¹⁹F NMR Data
Experimental ¹⁹F NMR data for this compound was not found in the conducted searches. For many trifluoromethyl-substituted benzene (B151609) derivatives, the ¹⁹F NMR signal appears in the range of -60 to -65 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
An infrared spectrum is available in the NIST Chemistry WebBook.[6] The key expected absorptions for this molecule are:
| Wavenumber (cm⁻¹) Range | Vibration Type |
| 3300-3500 | N-H stretching (primary amine) |
| 3000-3100 | Aromatic C-H stretching |
| 1600-1650 | N-H bending (scissoring) |
| 1450-1600 | Aromatic C=C stretching |
| 1100-1400 | C-F stretching (strong, multiple bands) |
| 1000-1100 | C-N stretching |
| 700-900 | C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.[4]
| m/z | Relative Intensity (%) | Assignment |
| 197 | 33.3 | [M+2]⁺ (presence of ³⁷Cl isotope) |
| 195 | 100.0 | [M]⁺ (molecular ion, presence of ³⁵Cl) |
| 176 | 13.9 | [M - F]⁺ or [M - NH₃]⁺ |
| 160 | 11.6 | Fragment |
| 148 | 17.4 | Fragment |
| 145 | 8.8 | Fragment |
| 140 | 7.7 | Fragment |
| 132 | 5.6 | Fragment |
| 99 | 5.0 | Fragment |
| 63 | 8.4 | Fragment |
(Ionization method: Electron Ionization at 75 eV)[4]
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques mentioned. Specific parameters may vary based on the instrument and experimental requirements.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
For ¹⁹F NMR, a specific probe or tuning of a multinuclear probe is necessary.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: Identify and label the significant absorption peaks in the spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-クロロ-3-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
5-Amino-2-chlorobenzotrifluoride: A Comprehensive Technical Review of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a crucial chemical intermediate in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group and a reactive amine, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical and Spectroscopic Data
The precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 320-51-4 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [2] |
| Appearance | White to pink to light orange crystalline powder or low melting solid | [1] |
| Melting Point | 34°C to 38°C | [1] |
| Flash Point | 134°C | [3] |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [1] |
| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N | [1] |
| SMILES | NC1=CC=C(Cl)C(=C1)C(F)(F)F | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Data/Conformation | Reference |
| Infrared (IR) Spectrum | Conforms to structure | [1] |
| ¹H NMR (CDCl₃) | δ 7.22 (d, 1H), 6.95 (d, 1H), 6.72 (dd, 1H), 3.83 (s, 2H, -NH₂) | [4] |
| ¹³C NMR (CDCl₃) | Chemical shifts available in spectral databases | [5] |
| Mass Spectrum (EI) | Data available in NIST Chemistry WebBook | [2] |
Synthesis of this compound
The primary industrial synthesis of this compound involves a two-step process starting from 3-chlorobenzotrifluoride (B146439) (m-chlorobenzotrifluoride). This process includes nitration followed by reduction of the nitro group to an amine.
Experimental Protocol: Synthesis from 3-Chlorobenzotrifluoride
Step 1: Nitration of 3-Chlorobenzotrifluoride to 2-nitro-5-chlorobenzotrifluoride
This step involves the electrophilic aromatic substitution of 3-chlorobenzotrifluoride with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Materials: 3-chlorobenzotrifluoride, fuming nitric acid, concentrated sulfuric acid (98%).
-
Procedure (adapted from patent literature)[6]:
-
In a suitable reaction vessel, a mixture of fuming nitric acid and concentrated sulfuric acid is prepared.
-
3-chlorobenzotrifluoride is added dropwise to the mixed acid solution while maintaining the temperature between room temperature and 60°C. The molar ratio of 3-chlorobenzotrifluoride to nitric acid to sulfuric acid is typically 1:1.0-1.1:1.0-2.0.
-
After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then carefully poured into ice water, causing the nitrated product to precipitate.
-
The solid is collected by filtration, washed with water until neutral, and dried to yield 2-nitro-5-chlorobenzotrifluoride.
-
Step 2: Reduction of 2-nitro-5-chlorobenzotrifluoride to this compound
The nitro group of 2-nitro-5-chlorobenzotrifluoride is reduced to an amine group via catalytic hydrogenation.
-
Materials: 2-nitro-5-chlorobenzotrifluoride, alcohol solvent (e.g., isopropanol), modified Raney nickel catalyst, hydrogen gas.
-
Procedure (adapted from patent literature)[6]:
-
2-nitro-5-chlorobenzotrifluoride and an alcohol solvent are charged into a pressure-resistant reactor.
-
A modified Raney nickel catalyst (doped with an element like molybdenum) is added. The catalyst loading is typically 0.5-3% by mass of the nitro compound.
-
The reactor is sealed and purged with nitrogen, then filled with hydrogen gas to a pressure of 0.5-1.5 MPa.
-
The reaction mixture is heated to 80-120°C with vigorous stirring.
-
The reaction is monitored by hydrogen uptake. Once hydrogen absorption ceases, the reaction is considered complete.
-
The reactor is cooled, and the catalyst is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation, collecting the fraction at 75-76°C/5mmHg to yield this compound.
-
Caption: Synthetic pathway for this compound.
Application in Drug Development: Synthesis of Sorafenib (B1663141)
This compound is a pivotal intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis involves the formation of a urea (B33335) linkage between this compound and another key intermediate.
Experimental Protocol: Synthesis of Sorafenib
This protocol outlines the general steps for the synthesis of Sorafenib from this compound.
-
Materials: this compound (4-chloro-3-(trifluoromethyl)aniline), 1,1'-Carbonyldiimidazole (CDI), 4-(4-aminophenoxy)-N-methylpicolinamide, organic solvent (e.g., DMF, DMSO).
-
Procedure (adapted from patent literature)[7]:
-
In a reaction vessel, this compound and CDI are dissolved in an organic solvent. The molar ratio of the aniline (B41778) to CDI is typically 1:1 to 1:1.2.
-
The reaction mixture is stirred at a temperature between 15°C and 40°C for approximately 2 hours to form the intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide.
-
4-(4-aminophenoxy)-N-methylpicolinamide is then added to the reaction mixture. The molar ratio of the starting aniline to this amine is 1:1 to 1:1.2.
-
The reaction is continued under the same conditions for about 1 hour.
-
After the reaction is complete, the mixture is worked up by adding an acidic solution to adjust the pH, followed by extraction with an organic solvent. The product is then precipitated by adjusting the pH of the aqueous layer to be alkaline.
-
The crude Sorafenib is collected by filtration and purified by recrystallization.
-
References
- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 7. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
A-Technical-Guide-to-the-Research-Applications-of-4-Chloro-3-trifluoromethylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core-Introduction
4-Chloro-3-trifluoromethylaniline, also known as 5-amino-2-chlorobenzotrifluoride, is a crucial chemical intermediate with the CAS number 320-51-4.[1] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the aniline (B41778) ring, imparts unique electronic properties and reactivity.[1][2] These characteristics make it a valuable building block in the synthesis of a wide range of biologically active molecules.[1][3] This guide provides a comprehensive overview of its primary research applications, focusing on its role in the development of pharmaceuticals and agrochemicals. We will delve into the synthetic pathways, mechanisms of action of its derivatives, quantitative data, and detailed experimental protocols.
Physicochemical-Properties
4-Chloro-3-trifluoromethylaniline is a colorless to pale yellow liquid or crystalline solid.[1] It has a melting point of 35-40°C and a boiling point of approximately 228-230°C.[1] It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, ether, and acetone.[1]
| Property | Value | Reference |
| Molecular Formula | C7H5ClF3N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| Melting Point | 35-40 °C | [1] |
| Boiling Point | 228-230 °C | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone | [1] |
Applications-in-Pharmaceutical-Research
The primary application of 4-Chloro-3-trifluoromethylaniline in pharmaceutical research is as a key starting material for the synthesis of multi-kinase inhibitors used in cancer therapy.[1][4] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.[2]
Sorafenib-and-Regorafenib:-Multi-Kinase-Inhibitors
4-Chloro-3-trifluoromethylaniline is a critical component in the synthesis of Sorafenib and Regorafenib, two oral multi-kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.[5][6][7]
Mechanism of Action:
Sorafenib and its derivatives exert their anti-cancer effects through a dual mechanism:[8][9]
-
Inhibition of Tumor Cell Proliferation: They block the RAF/MEK/ERK signaling pathway, which is often aberrantly activated in cancer cells, leading to uncontrolled proliferation.[6][10] Specifically, they inhibit serine/threonine kinases like C-RAF and B-RAF.[8][9]
-
Inhibition of Angiogenesis: They target receptor tyrosine kinases such as VEGFR (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor), which are crucial for the formation of new blood vessels that supply nutrients to tumors.[6][8]
The inhibition of these pathways ultimately leads to decreased tumor growth and survival.[5][9]
Signaling Pathway Diagrams:
Quantitative Data:
The following table summarizes the inhibitory activity of Sorafenib against various kinases.
| Kinase Target | IC50 (nM) |
| c-RAF | 6 |
| B-RAF (wild-type) | 22 |
| B-RAF (V600E mutant) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
| FLT3 | 58 |
| c-KIT | 68 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols:
Synthesis of Sorafenib: A common synthetic route to Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide.[4][11] The isocyanate is typically prepared from 4-chloro-3-(trifluoromethyl)aniline.[7]
Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate [7]
-
Dissolve triphosgene (B27547) in dichloromethane (B109758) (DCM).
-
Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution at 0°C.
-
Subsequently, add a solution of triethylamine (B128534) in DCM dropwise.
-
Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Protocol 2: Synthesis of Sorafenib [7][12]
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent such as acetonitrile (B52724) or dichloromethane.[7][12]
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at 0°C under an inert atmosphere.[7]
-
Allow the mixture to stir at room temperature for several hours.[7]
-
The product, Sorafenib, will precipitate and can be collected by filtration, followed by washing and drying.[7]
Applications-in-Agrochemical-Research
4-Chloro-3-trifluoromethylaniline and its derivatives are also important intermediates in the synthesis of various agrochemicals, including herbicides and pesticides.[3][13] The trifluoromethyl group often enhances the biological activity and environmental persistence of these compounds.[13]
Herbicides
Derivatives of 4-chloro-3-(trifluoromethyl)aniline are used to create herbicides that control the growth of unwanted vegetation in agriculture.[14] These compounds can be designed to be selective for certain types of weeds, minimizing damage to crops.[3] For example, it is a building block for some picolinic acid herbicides, a class of synthetic auxin herbicides.[15]
Experimental Protocols:
The synthesis of herbicidal compounds from 4-chloro-3-(trifluoromethyl)aniline often involves N-arylation or amide bond formation reactions to build the final active molecule.
Protocol 3: General N-Arylation of an Amine with a Halogenated Derivative of 4-Chloro-3-(trifluoromethyl)aniline
This protocol is a general representation of a copper-catalyzed N-arylation reaction.
-
To a dry reaction vessel, add the amine (1.2 mmol), the halogenated derivative of 4-chloro-3-(trifluoromethyl)aniline (1.0 mmol), a copper(I) catalyst (e.g., CuI, 5 mol%), a ligand (e.g., 1,10-phenanthroline, 10 mol%), and a base (e.g., cesium carbonate, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add an anhydrous solvent (e.g., dioxane, 5 mL).
-
Heat the reaction mixture to 100-110°C and stir for 18-24 hours.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Other-Research-Applications
The unique electronic and chemical properties of 4-chloro-3-(trifluoromethyl)aniline make it a subject of interest in other areas of research as well.
-
Antimicrobial Research: Some studies have investigated the antimicrobial efficacy of aniline derivatives. For instance, certain trifluoro-anilines have demonstrated antibacterial and antibiofilm properties against Vibrio species.[16][17]
-
Materials Science: This compound and its derivatives can be used in the synthesis of specialty polymers and other functional materials where its specific electronic and physical properties are advantageous.[2]
Conclusion
4-Chloro-3-trifluoromethylaniline is a versatile and highly valuable chemical intermediate. Its primary research applications lie in the synthesis of life-saving anti-cancer drugs like Sorafenib and Regorafenib, and in the development of effective agrochemicals. The presence of the trifluoromethyl and chloro substituents on the aniline ring provides a unique combination of reactivity and imparts desirable properties to the final products. The experimental protocols and synthetic workflows detailed in this guide provide a foundation for researchers and scientists to explore the full potential of this important building block in their respective fields.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tarjomefa.com [tarjomefa.com]
- 12. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 13. nbinno.com [nbinno.com]
- 14. data.epo.org [data.epo.org]
- 15. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride is a substituted aniline (B41778) that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and its application in the synthesis of the multi-kinase inhibitor, Sorafenib.
Core Physical and Chemical Properties
This compound is a crystalline powder or low melting solid, with its color ranging from white to pink or light orange.[1][2] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 320-51-4 | [2] |
| Molecular Formula | C₇H₅ClF₃N | [2] |
| Molecular Weight | 195.57 g/mol | [2] |
| Appearance | White to pink to light orange crystalline powder or low melting solid | [1][2] |
| Melting Point | 34-38 °C | [2] |
| Boiling Point | 132 °C at 27 Torr | |
| Purity (by GC) | ≥98.5% | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline | [2] |
| Synonyms | 4-Amino-1-chloro-2-(trifluoromethyl)benzene, 4-Chloro-3-(trifluoromethyl)aniline, 4-Chloro-α,α,α-trifluoro-m-toluidine | [3] |
| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N | [2] |
| SMILES | Nc1ccc(Cl)c(c1)C(F)(F)F | [2] |
Synthesis and Purification
General Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a substituted benzotrifluoride (B45747) followed by reduction of the nitro group. A general conceptual protocol, adapted from the synthesis of a related isomer, is described below.[4]
Step 1: Nitration of 2-Chlorobenzotrifluoride (B151601)
In a suitable reaction vessel, 2-chlorobenzotrifluoride is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining a controlled temperature. The reaction mixture is stirred for several hours to ensure complete nitration. After the reaction is complete, the mixture is carefully poured onto ice, and the crude nitro product is separated.
Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride (B146372)
The crude 2-chloro-5-nitrobenzotrifluoride is dissolved in an appropriate solvent, such as ethanol (B145695). A catalyst, for example, palladium on carbon (Pd/C) or a modified Raney nickel, is added to the solution.[4] The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen donor, until the reduction of the nitro group to an amino group is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
Upon completion of the reduction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product with high purity. A general recrystallization protocol is as follows:[1][5]
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.[1]
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is subsequently removed by hot filtration.[1]
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal yield.[1][5]
-
Isolation and Drying: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent. The crystals are then dried under vacuum to remove any residual solvent.[5]
Spectral Analysis
General Experimental Protocols for Spectral Analysis
Infrared (IR) Spectroscopy:
A small amount of the purified solid is analyzed using an FT-IR spectrometer, typically employing the KBr pellet or ATR (Attenuated Total Reflectance) method. The resulting spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene (B151609) ring, and a broad signal corresponding to the amine protons. The chemical shifts and coupling patterns would be consistent with the substitution pattern of the molecule.
-
¹³C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring and the carbon of the trifluoromethyl group (which may appear as a quartet due to coupling with fluorine).
Mass Spectrometry (MS):
The sample is introduced into a mass spectrometer, and the resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.57 g/mol ). The fragmentation pattern would provide further structural information.
Application in Drug Development: Synthesis of Sorafenib
This compound is a key starting material in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[6] The synthesis involves the formation of a urea (B33335) linkage between this compound and another intermediate.
Logical Relationship Diagram: Synthesis of Sorafenib
Caption: Logical workflow for the synthesis of Sorafenib from this compound.
Conceptual Experimental Workflow: Synthesis of Sorafenib
The synthesis of Sorafenib from this compound generally follows these steps:
-
Formation of the Isocyanate: this compound is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form the corresponding isocyanate intermediate.
-
Urea Formation: The isocyanate intermediate is then reacted with 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent. This reaction forms the urea linkage that is characteristic of Sorafenib.
-
Purification: The crude Sorafenib is then purified using techniques such as recrystallization or column chromatography to yield the final active pharmaceutical ingredient (API).
Caption: Experimental workflow for the synthesis of Sorafenib.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is toxic if swallowed, in contact with skin, or if inhaled.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical and agrochemical industries. Its unique chemical structure, particularly the presence of the trifluoromethyl group, makes it an invaluable building block for the synthesis of complex molecules with desirable biological activities. A thorough understanding of its physical and chemical properties, as well as its synthetic applications, is essential for researchers and professionals working in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 103371000 [thermofisher.com]
- 3. This compound | 320-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. LabXchange [labxchange.org]
- 6. nbinno.com [nbinno.com]
A Technical Guide to High-Purity 5-Amino-2-chlorobenzotrifluoride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 5-Amino-2-chlorobenzotrifluoride (CAS No. 320-51-4), a critical chemical intermediate for the pharmaceutical and agrochemical industries. This document outlines commercial suppliers, typical product specifications, analytical methodologies for purity assessment, and key applications in drug discovery and development.
Introduction to this compound
This compound, also known as 4-chloro-3-(trifluoromethyl)aniline, is a vital building block in the synthesis of complex organic molecules.[1] Its chemical structure, featuring a trifluoromethyl (-CF3) group, imparts unique and highly desirable properties to target molecules in medicinal chemistry.[1][2] This group can enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, making it a valuable component in the design of novel drug candidates.[2]
The most prominent application of this intermediate is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced kidney and liver cancers.[2][3] Given its role in the production of life-saving therapeutics, sourcing high-purity this compound is of paramount importance to ensure the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[3]
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound in various grades and quantities suitable for research and commercial production. When selecting a supplier, it is crucial to consider the purity, consistency of quality, and the availability of detailed Certificates of Analysis (CoA).
| Supplier | Product Name/Number | Reported Purity | Available Quantities |
| Thermo Scientific Chemicals | This compound, 99% (Catalog number: 103371000) | 99% (GC>=98.5 %) | 100 g |
| Tokyo Chemical Industry (TCI) | This compound (Product No: C0922) | >98.0%(GC) | 5g, 25g |
| Cefa-Cilinas Biotics Pvt Ltd | This compound | Commercial, Pharma & Industrial grade | MOQ: 25 kg |
| Sigma-Aldrich | This compound | (Purity not specified in search results) | (Various) |
| LGM Pharma | This compound | Fine Chemical / Intermediate | (Contact for details) |
| Mission CDMO | This compound | Fine Chemical / Intermediate | (Contact for details) |
Product Specifications and Quality Control
High purity is a critical requirement for the use of this compound in pharmaceutical synthesis.[1] Reputable suppliers provide detailed specifications, often confirmed by Gas Chromatography (GC) analysis.
| Parameter | Specification |
| CAS Number | 320-51-4 |
| Molecular Formula | C7H5ClF3N |
| Molecular Weight | 195.57 g/mol |
| Appearance | White to pink to light orange crystalline powder or low melting solid.[4] |
| Purity (by GC) | ≥98.0%[1][3][5] |
| Melting Point | 34°C to 38°C[1][4] |
| Infrared Spectrum | Conforms to structure[4] |
Analytical Methods for Purity Assessment
The purity of this compound is most commonly determined using chromatographic techniques, which are adept at separating the main component from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry-standard methods for quantitative analysis of this compound.[1][6][7]
The following is a generalized protocol for determining the purity of this compound by GC. Specific parameters may vary based on the instrumentation and column used.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a known concentration.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is suitable for separation.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program:
-
Inlet Temperature: ~250°C
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min).
-
Detector Temperature: ~300°C
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The area of each peak in the resulting chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
The following diagram illustrates a typical workflow for the quality control and purity assessment of this compound.
Caption: A general workflow for the quality control testing of this compound.
Applications in Drug Development and Synthesis
The unique structure of this compound makes it a valuable precursor in pharmaceutical research.
This compound is a key intermediate in the manufacturing of Sorafenib, a targeted therapy for several types of cancer.[2][3] The purity of this starting material is critical to ensure the quality and safety of the final drug product.
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in a drug candidate can:
-
Enhance Lipophilicity: Improving the molecule's ability to cross cell membranes.[2]
-
Increase Metabolic Stability: The C-F bond is very strong, making the group resistant to metabolic breakdown by enzymes in the body, which can prolong the drug's half-life.[1][2]
-
Modulate Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the acidity/basicity of nearby functional groups, potentially improving binding to the target protein.
The diagram below illustrates the progression from a chemical intermediate to its application in medicine.
Caption: Logical flow from a key chemical intermediate to its final therapeutic use.
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical industry, particularly in the synthesis of oncology drugs like Sorafenib. The high-purity of this material is a non-negotiable prerequisite for ensuring the quality and safety of these life-saving medicines.[3] Researchers, scientists, and procurement specialists must partner with reliable commercial suppliers who can consistently provide this compound with well-defined specifications and comprehensive analytical documentation. The information and workflows presented in this guide serve as a resource for making informed decisions in the sourcing and utilization of this critical chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 320-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Amino-2-chlorobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Amino-2-chlorobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl and chloro-substituted aniline (B41778) structure makes it a valuable building block for creating complex molecules with enhanced biological activity and metabolic stability. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the nitration of 2-chlorobenzotrifluoride (B151601) to form the intermediate 2-chloro-5-nitrobenzotrifluoride (B146372), followed by the catalytic hydrogenation of this intermediate to yield the final product.
Physicochemical and Spectroscopic Data
The properties of the final product, this compound, are summarized below.
| Property | Value |
| CAS Number | 320-51-4 |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)aniline |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol |
| Appearance | White to pink to light orange crystalline powder or low melting solid[1] |
| Melting Point | 34°C to 38°C[1] |
| Purity (by GC) | ≥98.5%[1] |
| Infrared Spectrum | Conforms to structure[1] |
Experimental Protocols
The synthesis of this compound is a two-step process, outlined below.
Step 1: Synthesis of 2-Chloro-5-nitrobenzotrifluoride via Nitration
This step involves the nitration of 2-chlorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid.
Materials and Reagents:
| Reagent | Molar Ratio | Notes |
| 2-Chlorobenzotrifluoride | 1.0 | Starting material |
| Concentrated Nitric Acid | 1.2 | Nitrating agent |
| Concentrated Sulfuric Acid | - | Catalyst and dehydrating agent |
| Dichloromethane | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | Neutralizing wash |
| Anhydrous Sodium Sulfate | - | Drying agent |
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and cooling bath, a mixture of concentrated sulfuric acid and concentrated nitric acid is prepared.[2]
-
The acid mixture is cooled, and 2-chlorobenzotrifluoride is added dropwise while maintaining the reaction temperature at 60°C.[2]
-
The molar ratio of 2-chlorobenzotrifluoride to nitric acid should be maintained at 1:1.2.[2]
-
Upon completion of the addition, the reaction mixture is allowed to react for a specified residence time.[2]
-
The reaction mixture is then cooled to 25°C and subjected to liquid-liquid separation.[2]
-
The acid phase is extracted with dichloromethane.[2]
-
The combined organic phases are washed with a saturated sodium bicarbonate solution until neutral and then dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure to yield 2-chloro-5-nitrobenzotrifluoride as a yellow oil.[2]
Expected Yield and Purity:
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This step involves the reduction of the nitro group of 2-chloro-5-nitrobenzotrifluoride to an amine using hydrogen gas and a catalyst. The following protocol is adapted from the synthesis of the isomeric 2-amino-5-chlorobenzotrifluoride and is expected to provide high yields.[3]
Materials and Reagents:
| Reagent | Amount/Ratio | Notes |
| 2-Chloro-5-nitrobenzotrifluoride | 1.0 equivalent | Starting material from Step 1 |
| Modified Raney Nickel Catalyst | 0.5-3% by mass of substrate | Catalyst |
| C₁-C₄ Alcohol (e.g., Methanol) | - | Solvent |
| Hydrogen Gas | - | Reducing agent |
Procedure:
-
In a pressure-resistant container, charge the 2-chloro-5-nitrobenzotrifluoride and the C₁-C₄ alcohol solvent.[3]
-
Add the modified Raney Nickel catalyst to the mixture.[3]
-
Seal the container and introduce hydrogen gas to a pressure of 0.5-1.5 MPa.[3]
-
Heat the reaction mixture to a temperature between 80-120°C with stirring.[3]
-
Maintain these conditions until the absorption of hydrogen gas ceases, indicating the completion of the reaction.[3]
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the mixture to remove the catalyst.
-
The filtrate is then processed to recover the solvent and isolate the product. This may involve distillation under reduced pressure.
Expected Yield and Selectivity:
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: 5-Amino-2-chlorobenzotrifluoride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride is a crucial building block in medicinal chemistry, primarily owing to the presence of a trifluoromethyl group. This moiety significantly enhances the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a highly desirable feature in modern drug design.[1][2] Its most prominent application is in the synthesis of multi-kinase inhibitors, most notably Sorafenib, a key therapeutic agent for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Sorafenib.
Key Applications
This compound serves as a versatile precursor for the introduction of the 4-chloro-3-(trifluoromethyl)phenyl moiety into pharmaceutical agents. This structural motif is integral to the activity of several kinase inhibitors. The primary application detailed herein is the synthesis of Sorafenib, where this compound is converted into a reactive intermediate, either an isocyanate or a carbamate (B1207046), for subsequent urea (B33335) bond formation.
Synthetic Pathways
The synthesis of Sorafenib from this compound can proceed through two primary pathways, both of which converge on the formation of a diaryl urea linkage.
-
Isocyanate Pathway: this compound is converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is then reacted with 4-(4-aminophenoxy)-N-methylpicolinamide to yield Sorafenib.
-
Carbamate Pathway: this compound is reacted with phenyl chloroformate to form phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate. This carbamate then undergoes aminolysis with 4-(4-aminophenoxy)-N-methylpicolinamide to produce Sorafenib.
The following diagram illustrates the general synthetic workflow for the production of Sorafenib utilizing this compound.
Caption: General workflow for Sorafenib synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from this compound
This protocol describes the synthesis of the isocyanate intermediate using triphosgene (B27547).
Materials:
-
This compound
-
Triphosgene
-
Toluene (anhydrous)
-
Triethylamine (B128534) (anhydrous)
-
Nitrogen gas atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add triethylamine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred solution of the aniline (B41778) at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove triethylamine hydrochloride salt.
-
The filtrate, containing the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate, can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
This protocol details the formation of the carbamate intermediate.
Materials:
-
This compound
-
Phenyl chloroformate
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phenyl chloroformate (1.1 equivalents) to the stirred solution.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by adding water and a small amount of dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, which can be purified by recrystallization.
Protocol 3: Synthesis of Sorafenib via the Isocyanate Pathway
Materials:
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Dichloromethane (anhydrous)
-
Nitrogen gas atmosphere
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0-5°C for 60 minutes.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Upon completion, a precipitate of Sorafenib will form.
-
Filter the solid, wash with chilled dichloromethane and then with water.
-
Dry the solid under vacuum to obtain Sorafenib.
Protocol 4: Synthesis of Sorafenib via the Carbamate Pathway
Materials:
-
phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Pyridine (anhydrous)
Procedure:
-
In a flask, dissolve phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1 equivalent) and 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous pyridine.
-
Heat the reaction mixture to 80°C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the pyridine under vacuum.
-
The crude Sorafenib can be purified by column chromatography.
Data Presentation
| Intermediate/Product | Starting Material(s) | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | This compound | Triphosgene, Triethylamine | Toluene | 3-5 hours | Reflux | - | - | [3] |
| phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | This compound | Phenyl chloroformate, Pyridine | Dichloromethane | 1 hour | 0°C to RT | 93.8 | - | |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 4-(4-aminophenoxy)-N-methylpicolinamide | - | Dichloromethane | ~2 hours | 0-5°C | 95 | 99.7 | [4] |
| Sorafenib | phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, 4-(4-aminophenoxy)-N-methylpicolinamide | - | Pyridine | 3 hours | 80°C | 48.2 | - |
Yields and purity are reported as found in the cited literature and may vary based on experimental conditions.
Signaling Pathway and Mechanism of Action
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.
Caption: Sorafenib's mechanism of action.
Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets receptor tyrosine kinases like VEGFR and PDGFR, which are key mediators of angiogenesis. By blocking these pathways, Sorafenib effectively reduces tumor growth and vascularization.
Conclusion
This compound is an indispensable building block for the synthesis of complex pharmaceutical molecules like Sorafenib. The protocols provided herein offer a detailed guide for researchers in the synthesis of this important anti-cancer drug. The choice between the isocyanate and carbamate pathways may depend on factors such as reagent availability, safety considerations, and desired yield and purity. Careful execution of these synthetic steps is critical for the successful production of the final active pharmaceutical ingredient.
References
- 1. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 2. US6696590B2 - Process for the synthesis of aliphatic, cycloaliphatic or araliphatic chloroformates - Google Patents [patents.google.com]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-3-trifluoromethylaniline as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-chloro-3-trifluoromethylaniline as a key starting material in the synthesis of agrochemicals. The focus is on the insecticide chlorantraniliprole (B1668704) and the herbicide flufenacet (B33160), highlighting the synthetic pathways and biological activities of these compounds.
Introduction
4-Chloro-3-trifluoromethylaniline is a versatile chemical intermediate widely used in the synthesis of various agrochemicals and pharmaceuticals.[1] Its structure, featuring both a chloro and a trifluoromethyl group on the aniline (B41778) ring, provides a unique scaffold for building complex molecules with desired biological activities. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, which are desirable properties for agrochemicals.[2] This document outlines the synthesis of two commercially significant agrochemicals derived from this precursor: chlorantraniliprole, a potent insecticide, and flufenacet, a selective herbicide.
Agrochemical Profile: Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class. It is highly effective against a variety of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Isoptera.
Mode of Action: Chlorantraniliprole selectively targets and activates insect ryanodine (B192298) receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[3] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells, causing impaired muscle regulation, paralysis, and ultimately, the death of the insect.[4] The high selectivity of chlorantraniliprole for insect RyRs over mammalian counterparts contributes to its favorable safety profile for non-target organisms.[3]
Signaling Pathway of Chlorantraniliprole
Caption: Mode of action of Chlorantraniliprole on insect ryanodine receptors.
Efficacy Data:
The following table summarizes the efficacy of chlorantraniliprole against various insect pests.
| Pest Species | Crop | Metric | Value | Reference(s) |
| Helicoverpa armigera | Cotton | Larval Reduction | 92.59% at 40 g a.i./ha | [5] |
| Spodoptera litura | Cotton | Larval Population | 0.27 larvae/plant at 40 g a.i./ha | [5] |
| Sitophilus oryzae | Stored Grain | LC50 | 0.0236 mg a.i./cm² | [6] |
| Sitophilus zeamais | Stored Grain | LC50 | 0.0103 mg a.i./cm² | [6] |
| Danio rerio (Zebrafish) | Aquatic | LC50 | 17.56 µg/ml | [7] |
Toxicity Data:
| Organism | Metric | Value | Reference(s) |
| Rat (oral) | LD50 | > 5000 mg/kg bw | [1] |
| Rat (dermal) | LD50 | > 5000 mg/kg bw | [1] |
| Rat (inhalation) | LC50 | > 5.1 mg/L | [1] |
Synthesis Protocol: Chlorantraniliprole
The synthesis of chlorantraniliprole from 4-chloro-3-trifluoromethylaniline involves a multi-step process. A key intermediate is 2-amino-5-chloro-3-methylbenzoic acid. While a direct conversion from 4-chloro-3-trifluoromethylaniline is not widely published, a plausible synthetic route is proposed below, followed by a detailed protocol for the final steps.
Proposed Synthesis Workflow for Chlorantraniliprole
Caption: Proposed synthetic workflow for Chlorantraniliprole.
Step 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from 2-Amino-3-methylbenzoic acid
This protocol describes the chlorination of 2-amino-3-methylbenzoic acid, a plausible intermediate derivable from 4-chloro-3-trifluoromethylaniline through a series of transformations including reduction of the trifluoromethyl group and introduction of a carboxylic acid moiety.
Materials:
-
2-amino-3-methylbenzoic acid
-
N,N-dimethylformamide (DMF)
-
N-chlorosuccinimide (NCS)
-
Ice water
-
Dilute hydrochloric acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottomed flask, add 2-amino-3-methylbenzoic acid (e.g., 5.0 g, 33.1 mmol) and 50 mL of N,N-dimethylformamide (DMF).[3][8]
-
To this solution, add N-chlorosuccinimide (4.88 g, 36.4 mmol) in portions.[3][8]
-
After the reaction is complete, pour the reaction mixture into ice water.[3][8]
-
Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.[3][8]
-
Filter the solid, wash with a small amount of cold ethanol, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.[3][8]
Step 2: Synthesis of Chlorantraniliprole
This step involves the coupling of 2-amino-5-chloro-3-methylbenzoic acid with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
Materials:
-
2-amino-5-chloro-3-methylbenzoic acid
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Potassium bicarbonate
-
Methanesulfonyl chloride (MsCl)
Procedure:
-
In a reaction vessel, add 250 ml of acetonitrile followed by 32 g of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid under stirring at 25°C to form a mixture.[9]
-
Add 21 g of potassium bicarbonate (first portion) to the mixture over 15 minutes.[9]
-
Add 12 g of methanesulfonyl chloride (MsCl) (first portion) over 30 minutes while maintaining the temperature at 25°C, and stir for an additional 30 minutes to obtain a slurry.[9]
-
To this slurry, add 19 g of 2-amino-5-chloro-3-methylbenzoic acid and maintain the temperature between 28-32°C for 30 minutes.[9]
-
Add a second portion of 15 g of potassium carbonate, followed by a second portion of 12 g of MsCl, and continue stirring at 30°C for 6 hours to form the benzoxazinone (B8607429) intermediate.[9]
-
Pass methylamine gas through the reaction mass until the benzoxazinone intermediate is consumed (monitored by HPLC).[9]
-
The resulting mixture contains chlorantraniliprole, which can be isolated and purified by standard techniques such as filtration, washing, and recrystallization.
Agrochemical Profile: Flufenacet
Flufenacet is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops, including corn, soybeans, wheat, and barley.[10]
Mode of Action: Flufenacet is a very long-chain fatty acid (VLCFA) synthesis inhibitor.[8] It is absorbed by the roots and emerging shoots of susceptible plants.[1] By inhibiting the synthesis of VLCFAs, it disrupts the formation of cell membranes, leading to a cessation of cell division and growth, ultimately preventing the emergence of weed seedlings.[1][8]
Mode of Action of Flufenacet
Caption: Flufenacet inhibits very long-chain fatty acid (VLCFA) synthesis.
Efficacy Data:
The following table summarizes the efficacy of flufenacet against various weed species.
| Weed Species | Crop | Metric | Efficacy | Reference(s) |
| Lolium rigidum | Wheat/Barley | % Control | >90% (pre-emergence) | [11] |
| Alopecurus myosuroides | Cereals | % Control | ~80-90% | [12][13] |
| Lolium multiflorum | - | Foliar & Root Weight Reduction | 99.2% & 98.2% (soil + foliar application) | [14] |
Synthesis Protocol: Flufenacet
The synthesis of flufenacet can be achieved through the condensation of N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole. While 4-chloro-3-trifluoromethylaniline is a plausible precursor to the aniline fragment, this protocol details the final condensation step.
Synthesis Workflow for Flufenacet
Caption: Synthesis of Flufenacet via condensation.
Procedure:
-
In a suitable reaction vessel, dissolve N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide in an appropriate organic solvent such as acetone (B3395972) or dimethylformamide (DMF) containing a base (e.g., sodium hydroxide (B78521) or potassium carbonate).[15]
-
Cool the mixture to room temperature (15-30°C).[15]
-
Slowly add 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole to the reaction mixture. The molar ratio of the reactants and base should be optimized, for example, a 1:1.2:1.2 ratio of the acetamide, thiadiazole, and base, respectively.[15]
-
Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[15]
-
Upon completion of the reaction, add a second organic solvent (e.g., ethyl acetate) for extraction.[15]
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude flufenacet.[15]
-
The crude product can be further purified by recrystallization or column chromatography to yield pure flufenacet.[15]
Conclusion
4-Chloro-3-trifluoromethylaniline serves as a critical building block for the synthesis of a range of important agrochemicals. The protocols and data presented herein for chlorantraniliprole and flufenacet illustrate the synthetic utility of this precursor and the potent biological activities of the resulting products. These application notes provide a valuable resource for researchers and scientists in the field of agrochemical development.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Sublethal Effects of Chlorantraniliprole on the Mobility Patterns of Sitophilus spp.: Implications for Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinarypaper.com [veterinarypaper.com]
- 8. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Flufenacet (Ref: FOE 5043) [sitem.herts.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. How to get effective weed control when using flufenacet - Farmers Weekly [fwi.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of Foliar and Soil Application of Flufenacet and Prosulfocarb on Italian Ryegrass (Lolium multiflorum L.) Control [mdpi.com]
- 15. Chlorantraniliprole Fact Sheet [npic.orst.edu]
Application Notes and Protocols for Reactions Involving 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, is a critical building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing trifluoromethyl group, and a chloro substituent, imparts specific reactivity and desirable physicochemical properties to target molecules. The trifluoromethyl moiety is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound. The primary focus is on its application in the synthesis of kinase inhibitors, exemplified by the multi-kinase inhibitor Sorafenib. Additionally, representative protocols for other fundamental transformations of the amino group, such as N-acylation and diazotization, are presented to illustrate the broader synthetic utility of this versatile intermediate.
Key Applications in Drug Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of Sorafenib, a potent inhibitor of multiple kinases implicated in cancer progression. The formation of the diaryl urea (B33335) core of Sorafenib is a pivotal step that directly incorporates the this compound moiety.
Protocol 1: Synthesis of a Diaryl Urea via Isocyanate Intermediate (Sorafenib Core Synthesis)
This protocol details the formation of a diaryl urea, a central pharmacophore in many kinase inhibitors, by reacting this compound with an isocyanate. This reaction is a key step in the synthesis of Sorafenib.
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic addition of an aromatic amine to the electrophilic carbon of an isocyanate group, forming a stable urea linkage. In the context of Sorafenib synthesis, 4-(4-aminophenoxy)-N-methylpicolinamide reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The latter is often generated in situ or used as a stable precursor. An alternative and often preferred industrial route involves the reaction of this compound with an activating agent like carbonyldiimidazole (CDI) to form a reactive intermediate, which then couples with the second amine component.
Quantitative Data Summary
| Reactant 1 | Activating Agent/ Second Reactant | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloro-3-(trifluoromethyl)aniline | Carbonyldiimidazole (CDI) | 1,2-Dichloroethane (B1671644) | - | 30 | 16 | 76 (for imidazole (B134444) intermediate) |
| Imidazole-1-carboxylic acid 4-chloro-3-(trifluoromethyl)-phenyl amide | 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide | Chlorobenzene (B131634) | - | 70-75 | 0.25 | 95 |
Experimental Protocol
-
Step 1: Activation of this compound
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in 1,2-dichloroethane under a nitrogen atmosphere, add carbonyldiimidazole (CDI) (1.0 eq).
-
Warm the reaction mixture to 30°C and maintain until the suspension dissolves.
-
Stir the solution for 16 hours at 20-22°C.
-
Collect the resulting precipitate (imidazole-1-carboxylic acid 4-chloro-3-(trifluoromethyl)phenyl amide) by filtration, rinse with dichloroethane, and dry under vacuum.
-
-
Step 2: Urea Formation
-
To a solution of the activated intermediate from Step 1 (1.0 eq) in chlorobenzene, add 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (prepared separately).
-
Heat the mixture to 70-75°C and stir for approximately 15 minutes, during which a precipitate will form.
-
Cool the suspension to 10°C.
-
Filter the precipitate, wash with chlorobenzene and then water.
-
Dry the solid at 60°C under vacuum to yield the final diaryl urea product (Sorafenib base).
-
Visualization of the Synthetic Pathway
Protocol 2: N-Acylation of this compound
This protocol provides a general method for the acylation of the amino group of this compound to form amide derivatives, which are common intermediates in the synthesis of various pharmaceuticals.
Reaction Principle and Mechanism
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A base is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
Quantitative Data Summary (Representative)
| Amine | Acylating Agent | Solvent | Base | Temp (°C) | Time (min) | Yield (%) |
| Substituted Anilines | Acetyl Chloride | DMF | K₂CO₃ | Room Temp | 15-30 | High |
| This compound | Acetyl Chloride | Dichloromethane (B109758) | Triethylamine (B128534) | 0 to RT | 60-120 | >90 (expected) |
Experimental Protocol
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualization of the Experimental Workflow
Protocol 3: Diazotization and Sandmeyer Reaction
This protocol describes the conversion of the amino group of this compound into a diazonium salt, which is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles in a Sandmeyer-type reaction. This allows for the introduction of halides (Cl, Br, I), cyano, and other functional groups.
Reaction Principle and Mechanism
The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) yields an aryl diazonium salt. This salt is highly reactive, and in the presence of a copper(I) salt (the Sandmeyer catalyst), the diazonium group is replaced by the counter-ion of the copper salt with the evolution of nitrogen gas.
Quantitative Data Summary (Representative)
| Amine | Reagents for Diazotization | Sandmeyer Reagent | Temp (°C) | Yield (%) |
| Aromatic Amines | NaNO₂, HCl | CuCl | 0-5 | Good to Excellent |
| Aromatic Amines | NaNO₂, HBr | CuBr | 0-5 | Good to Excellent |
| This compound | NaNO₂, HCl | CuCN | 0-5 | >80 (expected) |
Experimental Protocol
-
Step 1: Diazotization
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.
-
-
Step 2: Sandmeyer Reaction (e.g., Cyanation)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent or as a slurry.
-
Slowly add the cold diazonium salt solution from Step 1 to the vigorously stirred copper catalyst solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to proceed at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding benzonitrile (B105546) derivative.
-
Visualization of the Reaction Pathway
Application Notes and Protocols for the Derivatization of 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group and the chlorine atom on the aromatic ring significantly influences the physicochemical properties of molecules derived from it, such as metabolic stability and binding affinity. The versatile amino group serves as a handle for a wide range of chemical modifications, allowing for the generation of diverse compound libraries for drug discovery and development.
These application notes provide detailed experimental protocols for several common and important derivatization reactions of this compound, including N-acylation, N-sulfonylation, N-alkylation, urea (B33335) formation, and the Sandmeyer reaction.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. The quantitative data presented is illustrative and may vary based on specific substrate and reaction conditions.
| Derivatization Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Acetic Anhydride (B1165640) | Dichloromethane (B109758) | Room Temp. | 1 - 2 | 90 - 98 |
| Benzoyl Chloride / Pyridine (B92270) | Dichloromethane | 0 - Room Temp. | 2 - 4 | 85 - 95 | |
| N-Sulfonylation | p-Toluenesulfonyl Chloride / Pyridine | Dichloromethane | 0 - Room Temp. | 12 - 16 | 80 - 90 |
| N-Alkylation | Methyl Iodide / K₂CO₃ | DMF | 60 - 80 | 4 - 8 | 85 - 95 |
| Benzyl Bromide / Cs₂CO₃ | Acetonitrile | 50 - 70 | 3 - 6 | 90 - 98 | |
| Reductive Amination | Benzaldehyde / NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 3 - 6 | 85 - 95 |
| Urea Formation | Phenyl Isocyanate | THF | Room Temp. | 1 - 3 | 90 - 98 |
| Sandmeyer Reaction | 1. NaNO₂, HCl (aq.) 2. CuCl | Water / HCl | 0 - 5 | 1 - 2 | 70 - 85 |
| 1. NaNO₂, HCl (aq.) 2. CuBr | Water / HBr | 0 - 5 | 1 - 2 | 75 - 90 | |
| 1. NaNO₂, HCl (aq.) 2. CuCN | Water / KCN | 0 - 5 | 1 - 2 | 65 - 80 |
Experimental Protocols
N-Acylation (Amide Formation)
This protocol describes the formation of an amide bond by reacting the primary amino group with an acylating agent.
Materials:
-
This compound
-
Acetic anhydride or Benzoyl chloride
-
Pyridine (for acid chloride reactions)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
Procedure (using Acetic Anhydride):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Add acetic anhydride (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Procedure (using Benzoyl Chloride):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane and cool the solution in an ice bath.
-
Add pyridine (1.2 eq.) to the solution.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
N-Sulfonylation (Sulfonamide Formation)
This protocol describes the formation of a sulfonamide linkage.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of dichloromethane and pyridine (2:1 v/v) and cool in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold 1 M HCl to precipitate the product.[1]
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to yield the pure N-sulfonylated product.[1]
N-Alkylation
Two common methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with aldehydes.
3.1. Classical N-Alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 1.5 eq.) to the suspension and stir the mixture at room temperature for 15-30 minutes.[2]
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC.[2]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.
3.2. Reductive Amination with Aldehydes
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., 1,2-Dichloroethane)
-
Acetic acid (if necessary)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde (1.2 eq.) in the solvent (e.g., 1,2-dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add the reducing agent (1.5 eq.) to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[2]
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[2]
Urea Formation
This protocol describes the synthesis of a urea derivative by reacting the amino group with an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent (e.g., hexane) or by recrystallization.
Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the amino group to various other functionalities via a diazonium salt intermediate.[3][4] This is a two-step process.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)
-
Ice
-
Standard laboratory glassware
Procedure: Step 1: Diazotization
-
In a beaker, suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Continue stirring for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue-black color with starch-iodide paper.
Step 2: Nucleophilic Substitution
-
For Chlorination: In a separate flask, dissolve CuCl in concentrated HCl and cool to 0-5 °C. Slowly add the cold diazonium salt solution to this mixture with stirring.
-
For Bromination: In a separate flask, dissolve CuBr in concentrated HBr and cool to 0-5 °C. Slowly add the cold diazonium salt solution to this mixture with stirring.
-
For Cyanation: In a separate flask, prepare a solution of CuCN in aqueous sodium or potassium cyanide and cool to 0-5 °C. Slowly add the cold diazonium salt solution to this mixture with stirring.
Work-up (General):
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The product can then be isolated by steam distillation or solvent extraction.
-
The organic extract is washed with water, dried over a suitable drying agent, and the solvent is removed.
-
The crude product is purified by distillation or chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the N-acylation of this compound.
Caption: Key reaction pathways for the Sandmeyer reaction starting from this compound.
References
Application Notes and Protocols for the Quantification of 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Amino-2-chlorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical procedures for structurally related compounds. These methods are intended as a starting point and require full validation for the specific matrix of interest to ensure accuracy, precision, and compliance with regulatory standards.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. This method is suitable for determining the purity of the compound and for quantifying it in reaction mixtures and quality control samples. The trifluoromethyl and chloro substituents, along with the amino group, provide sufficient chromophores for sensitive UV detection.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
2. Chemicals and Reagents:
-
This compound reference standard (99%+ purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or formic acid for LC-MS compatibility)
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% phosphoric acid or formic acid). A typical gradient could be:
-
Start with 30% Acetonitrile.
-
Ramp to 80% Acetonitrile over 10 minutes.
-
Hold at 80% Acetonitrile for 2 minutes.
-
Return to 30% Acetonitrile over 1 minute.
-
Equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax), likely in the range of 240-260 nm.
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Solution: Dissolve a known amount of the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This compound is amenable to GC analysis. GC-MS provides high sensitivity and selectivity, making it suitable for trace-level quantification and impurity profiling. The mass spectrometer allows for definitive identification of the analyte based on its mass spectrum.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Chemicals and Reagents:
-
This compound reference standard (99%+ purity)
-
Dichloromethane (B109758) or other suitable volatile solvent (GC grade)
-
Helium (carrier gas, 99.999% purity)
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound is recommended for higher sensitivity.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with dichloromethane.
-
Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.
5. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow for GC-MS analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described analytical methods. These values are representative and must be determined experimentally during method validation.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Selectivity | Good | Excellent |
Signaling Pathways and Logical Relationships
For the quantification of a small molecule intermediate like this compound, signaling pathway diagrams are not applicable. However, a logical relationship diagram for method selection can be useful.
Logical flow for analytical method selection.
Application Note: GC-MS Analysis of 5-Amino-2-chlorobenzotrifluoride and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 5-Amino-2-chlorobenzotrifluoride and its potential reaction products. This compound is a key intermediate in the synthesis of pharmaceuticals, such as the multi-kinase inhibitor Sorafenib (B1663141), and various agrochemicals.[1] Monitoring the progress of reactions involving this compound and identifying potential byproducts is crucial for process optimization, yield maximization, and quality control. This protocol provides a robust method for sample preparation, instrument parameters, and data analysis.
Introduction
This compound, also known as 4-chloro-3-(trifluoromethyl)aniline, is a substituted aniline (B41778) containing chlorine and a trifluoromethyl group.[2][3] Its primary use as a building block in the synthesis of Sorafenib involves the reaction of its amino group, typically with an isocyanate or a carbonylating agent, to form a urea (B33335) linkage.[4][5][6] Potential impurities in a reaction mixture could include unreacted starting materials, over-reacted products (e.g., di-substituted species), or side-products from competing reactions. GC-MS is an ideal analytical technique for this purpose, offering high separation efficiency and definitive peak identification based on mass spectra.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed to extract the analytes of interest from a reaction mixture.
Reagents and Materials:
-
Reaction mixture sample
-
Dichloromethane (B109758) (DCM), GC grade
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Glassware: Separatory funnel (50 mL), beakers, flasks
-
pH paper or meter
Procedure:
-
Quench a known volume of the reaction mixture by adding it to an equal volume of deionized water.
-
Neutralize the aqueous mixture by the dropwise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (bottom) contains the analytes.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with 10 mL portions of dichloromethane.
-
Combine all organic extracts.
-
Wash the combined organic extract with 15 mL of brine solution to remove residual water.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
The dried extract is now ready for GC-MS analysis. If necessary, dilute the sample with dichloromethane to an appropriate concentration (typically 1-10 µg/mL).
GC-MS Instrumentation and Parameters
The following parameters can be adapted for various GC-MS systems. A non-polar or medium-polarity capillary column is recommended.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Type | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless for 1 minute |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp 1: 15 °C/min to 200 °C- Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 45 - 500 amu |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Solvent Delay | 4 minutes |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected retention time and key mass fragments for this compound. Retention times for reaction products will vary based on their structure and polarity.
| Compound | CAS Number | Molecular Weight | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 320-51-4 | 195.57 | ~ 8-10 | 195 (M+), 176, 160, 140, 127 |
Note: The mass spectrum of this compound (4-chloro-3-(trifluoromethyl)aniline) shows a characteristic molecular ion peak at m/z 195.[1][7] Common fragmentation patterns for aromatic amines include the loss of HCN or HNC from the molecular ion. Halogenated compounds often exhibit fragments corresponding to the loss of the halogen atom.
Visualization of Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound reaction products.
Logical Relationship Diagram
References
- 1. spectrabase.com [spectrabase.com]
- 2. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 7. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
Application Notes and Protocols for the Purification of 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Amino-2-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following methods are described: recrystallization, vacuum distillation, and column chromatography.
Introduction
This compound (CAS No. 320-51-4) is a substituted aniline (B41778) that serves as a critical building block in organic synthesis. The purity of this intermediate is paramount to ensure the desired outcome and safety profile of the final products.[1] Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC).[1] However, crude synthetic batches may contain various impurities requiring further purification. This document outlines three common laboratory-scale purification techniques to achieve high purity of this compound.
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol |
| Appearance | White to pink to light orange crystalline powder or low melting solid |
| Melting Point | 34-38 °C |
| Boiling Point | 85 °C @ 3 mmHg |
Purification Methods Overview
The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Caption: Selection of Purification Method.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for each purification method. The data is compiled from analogous purifications of similar compounds and general laboratory principles.
| Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 70-90% | Moderate | Cost-effective, scalable | Potential for product loss in mother liquor |
| Vacuum Distillation | >99% | 80-95% | High | Effective for volatile impurities, fast | Requires specialized equipment, potential for thermal degradation |
| Column Chromatography | >99.5% | 50-80% | Low | High resolution for closely related impurities | Time-consuming, requires significant solvent |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Workflow for Recrystallization:
Caption: Recrystallization Experimental Workflow.
Protocol:
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Heptane (B126788), Hexane (B92381)/Ethyl Acetate (B1210297) mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Glass funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Through small-scale solubility tests, determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not at room temperature. A non-polar solvent like heptane or a mixed solvent system such as hexane and ethyl acetate is a good starting point for aromatic amines.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently boil the solution for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Vacuum Distillation
Vacuum distillation is used to purify compounds that are unstable at their atmospheric boiling point or have very high boiling points. Given the boiling point of this compound is 85 °C at 3 mmHg, vacuum distillation is a suitable method.
Workflow for Vacuum Distillation:
Caption: Vacuum Distillation Experimental Workflow.
Protocol:
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and gauge
-
Cold trap
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly apply vacuum to the system. A pressure of around 3-5 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask with a heating mantle. Stir the liquid to ensure even boiling.
-
Fraction Collection: Collect any initial low-boiling impurities in a separate receiving flask. As the temperature of the vapor approaches the expected boiling point (around 85 °C at 3 mmHg), change to a clean receiving flask to collect the main fraction. The distillation of the related isomer, 2-Amino-5-chlorobenzotrifluoride, is performed at 75-76°C/5mmHg, yielding a product with over 99% purity.[3]
-
Completion: Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
-
Analysis: Analyze the collected fractions for purity using GC or HPLC.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of basic compounds like anilines on silica (B1680970) gel, modifications to the mobile phase are often necessary to prevent peak tailing.
Workflow for Column Chromatography:
Caption: Column Chromatography Experimental Workflow.
Protocol:
Materials:
-
Crude this compound
-
Silica gel (standard or amine-functionalized)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Method Development (TLC): Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point for aromatic amines on silica gel is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). To mitigate the acidity of silica gel which can cause streaking with amines, add a small amount of a basic modifier like triethylamine (B128534) (0.5-1%) to the mobile phase.[4] The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more strongly adsorbed compounds.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
References
Industrial Scale Synthesis of 4-Amino-1-chloro-2-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Amino-1-chloro-2-(trifluoromethyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The primary and most industrially viable synthesis route involves a two-step process commencing with the nitration of m-chlorobenzotrifluoride, followed by the catalytic reduction of the resulting nitro compound.
I. Overview of Synthetic Strategies
The manufacturing process for 4-Amino-1-chloro-2-(trifluoromethyl)benzene (CAS No. 445-03-4), also known as 2-Amino-5-chlorobenzotrifluoride, predominantly follows a two-step synthetic pathway. This method is favored for its high conversion rates and selectivity.
An alternative, though less common, approach involves the direct chlorination of o-aminobenzotrifluoride. However, this method is often hampered by poor selectivity, leading to the formation of multiple isomers and dichlorinated byproducts, which complicates purification and reduces the overall yield of the desired product.[1][2] A multi-step synthesis starting from m-aminobenzotrifluoride has also been described, but its complexity makes it less suitable for large-scale production.[3]
II. Primary Industrial Synthesis Workflow
The preferred industrial synthesis is a robust two-step process, which is outlined below.
Caption: Workflow for the industrial synthesis of 4-Amino-1-chloro-2-(trifluoromethyl)benzene.
III. Experimental Protocols
Step 1: Nitration of m-chlorobenzotrifluoride
This protocol describes the selective nitration of m-chlorobenzotrifluoride to yield 2-nitro-5-chlorobenzotrifluoride.
Materials:
-
m-chlorobenzotrifluoride
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Solvent (e.g., normal hexane (B92381) or sherwood oil for recrystallization)[4]
Procedure:
-
In a suitable reactor, cool the m-chlorobenzotrifluoride.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. The optimization of the acid ratio is crucial for high selectivity.[1]
-
Slowly add the mixed acid to the cooled m-chlorobenzotrifluoride while maintaining a process temperature not exceeding 25°C.[4]
-
After the addition is complete, allow the reaction to proceed at room temperature for approximately 2.5 hours.[4]
-
Separate the organic layer.
-
The crude product can be purified by low-temperature recrystallization from a suitable solvent like normal hexane or sherwood oil to obtain the intermediate, 5-chloro-2-nitro-trifluoromethyl toluene.[4]
Step 2: Catalytic Hydrogenation of 2-Nitro-5-chlorobenzotrifluoride
This protocol details the reduction of the nitro intermediate to the final amine product using a modified catalyst for enhanced efficiency and selectivity.
Materials:
-
2-Nitro-5-chlorobenzotrifluoride
-
Modified Raney Nickel Catalyst (doped with Molybdenum)
-
Alcoholic Solvent (e.g., Ethanol)
-
Hydrogen Gas (H₂)
Procedure:
-
Charge a pressure-resistant autoclave with 2-nitro-5-chlorobenzotrifluoride, the alcoholic solvent, and the modified Raney Nickel catalyst. The catalyst is prepared by impregnating Raney nickel in an aqueous solution containing a Molybdenum salt (e.g., ammonium (B1175870) molybdate), with the Mo content being 0.5-3% of the total catalyst mass.[1]
-
Seal the autoclave and introduce hydrogen gas to a pressure of 0.5-1.5 MPa.[1]
-
Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.[1]
-
Maintain these conditions until the absorption of hydrogen ceases, indicating the completion of the reaction.
-
Cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
The filtrate, containing the product, can be further purified by distillation to obtain 4-Amino-1-chloro-2-(trifluoromethyl)benzene.
IV. Quantitative Data Summary
The following table summarizes key quantitative data from various reported syntheses of the target compound and related structures.
| Parameter | Value | Synthesis Step/Method | Source |
| Yield | |||
| Selective Yield | 54-66% | Chlorination of o-aminobenzotrifluoride | [1] |
| Total Yield | 73-75% | 3-step synthesis of 4-amino-2-trifluoromethylbenzonitrile | [5] |
| Purity | |||
| Product Purity | >99% | 3-step synthesis of 4-amino-2-trifluoromethylbenzonitrile | [5] |
| Reaction Conditions | |||
| Nitration Temperature | < 25°C | Nitration of m-chlorobenzotrifluoride | [4] |
| Reduction Temperature | 80-120°C | Hydrogenation of 2-nitro-5-chlorobenzotrifluoride | [1] |
| Reduction Pressure | 0.5-1.5 MPa | Hydrogenation of 2-nitro-5-chlorobenzotrifluoride | [1] |
| Byproducts | |||
| Isomer Formation | 0-25% | Chlorination of o-aminobenzotrifluoride | [1] |
| Dichlorinated Byproduct | 20-34% | Chlorination of o-aminobenzotrifluoride | [1] |
V. Logical Relationships in Synthesis
The following diagram illustrates the logical relationship and decision-making process in selecting the optimal synthesis route for 4-Amino-1-chloro-2-(trifluoromethyl)benzene on an industrial scale.
Caption: Decision matrix for the selection of the industrial synthesis route.
References
- 1. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Amino-2-chlorobenzotrifluoride in Azoic Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-2-(trifluoromethyl)aniline (B1214093) (CAS No. 445-03-4), is a critical aromatic amine intermediate in the synthesis of high-performance azoic dyes.[1] In the Colour Index system, it is designated as C.I. Azoic Diazo Component 17.[1] Its primary application lies in the production of vibrant and durable red and scarlet shades on cellulosic fibers like cotton and viscose.[2]
The presence of a trifluoromethyl (-CF3) group and a chlorine atom on the benzene (B151609) ring imparts significant advantages to the final dye molecule. The strongly electron-withdrawing -CF3 group enhances the light fastness, chemical resistance, and overall stability of the dye. This makes dyes derived from this intermediate particularly suitable for applications requiring high durability and resistance to fading.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of azoic dyes using this compound as the diazo component.
Principle of Application: Azoic Dyeing
Azoic dyes are not pre-formed dyes but are synthesized directly within the textile fiber in a two-step process. This in situ formation results in the creation of a large, insoluble dye molecule that becomes mechanically trapped within the fiber matrix, leading to excellent wash fastness. The process involves:
-
Naphtholation: The cellulosic material is first impregnated with a soluble coupling component, typically a Naphthol AS derivative, in an alkaline solution.
-
Diazotization & Coupling: this compound (the diazo component) is converted into a reactive diazonium salt at low temperature. The material impregnated with the Naphthol is then treated with this diazonium salt solution. An electrophilic aromatic substitution reaction, known as "coupling," occurs instantly, forming the insoluble azo dye.
Data Presentation
| Property | Test Method | Result | Reference |
| Physical Properties | |||
| Molecular Formula | - | C₂₃H₁₅Cl₂N₃O₂ | [2][3] |
| Molecular Weight | - | 436.29 g/mol | [2] |
| Appearance | Visual | Bright Scarlet Powder | [2] |
| Fastness Properties | Rating (1-5 Scale, 5=Excellent; Light Fastness 1-8 Scale, 8=Excellent) | ||
| Light Fastness (Full Shade) | ISO 105-B02 | 6 | [2] |
| Heat Resistance | ISO 105-P01 | 160 °C | [2] |
| Water Resistance | ISO 105-E01 | 4 | [2] |
| Oil Resistance | ISO 105-F02 | 4 | [2] |
| Acid Resistance | ISO 105-E05 | 4 | [2] |
| Alkali Resistance | ISO 105-E06 | 4 | [2] |
Note: The data presented is for C.I. Pigment Red 2, an illustrative example, as specific data for a dye derived directly from this compound and a specific Naphthol was not found in the reviewed literature.
Experimental Protocols
The following protocols describe the synthesis of a scarlet red azoic dye on cotton fabric.
Protocol 1: Preparation of Reagents
1.1: Naphtholation Solution (Coupling Component)
-
Coupling Component: Naphthol AS (3-hydroxy-2-naphthanilide)
-
Procedure:
-
Create a paste by mixing 2.63 g (0.01 mol) of Naphthol AS with 5 mL of Turkey Red oil (a dispersing agent).
-
Add 10 mL of 2.5 M Sodium Hydroxide (NaOH) solution and stir until the Naphthol AS is fully dissolved, forming the sodium naphtholate.
-
Dilute the solution to 100 mL with deionized water. This solution should be used promptly.
-
1.2: Diazonium Salt Solution (From this compound)
-
Diazo Component: this compound (MW: 195.57 g/mol )
-
Procedure:
-
In a 250 mL beaker, suspend 1.96 g (0.01 mol) of this compound in 20 mL of deionized water.
-
Add 2.5 mL of concentrated Hydrochloric Acid (HCl, ~12 M) and stir to form the amine hydrochloride salt.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of Sodium Nitrite (NaNO₂) in 10 mL of cold deionized water.
-
Add the cold NaNO₂ solution dropwise to the cold amine hydrochloride suspension over 15 minutes. Crucially, maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting clear, pale yellow solution is the diazonium salt and must be used immediately.
-
Protocol 2: Azoic Dyeing of Cotton Fabric
-
Naphtholation: Immerse a 5 g sample of pre-wetted cotton fabric into the Naphtholation Solution (from Protocol 1.1) at room temperature for 20 minutes, ensuring the fabric is fully saturated.
-
Squeezing: Remove the fabric and pass it through a padding mangle (or squeeze evenly between rollers) to remove excess liquor. The fabric should retain about 80-100% of its dry weight in liquor.
-
Coupling (Development): Immediately immerse the naphtholated fabric into the freshly prepared, cold (0-5 °C) Diazonium Salt Solution (from Protocol 1.2) for 15-20 minutes. Agitate the fabric gently. A vibrant scarlet red color will develop instantly on the fabric.
-
Rinsing: Remove the dyed fabric and rinse thoroughly with cold running water to remove excess chemicals.
-
Soaping (Aftertreatment): To improve fastness properties and remove any surface-level dye particles, treat the fabric in a solution containing 2 g/L of a non-ionic detergent at a boil (95-100 °C) for 15-20 minutes.
-
Final Rinsing & Drying: Rinse the soaped fabric thoroughly, first with hot water and then with cold water. Squeeze out excess water and allow the fabric to air dry.
Protocol 3: Evaluation of Dye Fastness Properties
The fastness properties of the dyed fabric should be evaluated using standardized methods.
-
Wash Fastness: Assessed according to ISO 105-C06 . This test involves laundering the dyed sample with a standard detergent and a multi-fiber strip to evaluate both color change and staining of adjacent fabrics.
-
Rubbing Fastness (Crocking): Assessed according to ISO 105-X12 . This test evaluates the transfer of color from the fabric to a standard white cloth under both dry and wet conditions using a crockmeter.
-
Light Fastness: Assessed according to ISO 105-B02 . The dyed sample is exposed to a controlled artificial light source (Xenon arc lamp) alongside a set of standard blue wool references to determine its resistance to fading.
Visualizations
Azoic Dye Synthesis Workflow
The following diagram illustrates the complete workflow for the synthesis and application of an azoic dye using this compound.
Caption: Workflow for Azoic Dyeing on Cotton.
Logical Relationship of Components
This diagram shows the relationship between the key chemical components in the formation of the final dye.
Caption: Component Relationship in Azoic Dye Synthesis.
Note on Biological Applications
The azoic dyes produced from this compound are designed for coloring materials, primarily textiles. They function by forming a stable, insoluble pigment within the fiber. As such, they are not intended for biological or pharmaceutical applications, and concepts such as interactions with cellular signaling pathways are not relevant to their intended use. Their development focuses on achieving desired coloristic and fastness properties on inanimate substrates.
References
Application Notes and Protocols for the N-alkylation of 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 5-Amino-2-chlorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of N-alkyl groups can significantly modulate the biological activity of the parent molecule. This document outlines three primary methods for this transformation: classical N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and the Buchwald-Hartwig amination for N-arylation.
Introduction
This compound is a valuable building block in medicinal chemistry.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. N-alkylation of the amino group is a critical step in the diversification of this scaffold, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods. The data presented is based on established procedures for structurally analogous aromatic amines and should serve as a starting point for optimization for this compound.[2]
Table 1: Classical N-Alkylation with Alkyl Halides [2]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |
| Benzyl (B1604629) Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 75-85 |
Table 2: Reductive Amination with Aldehydes and Ketones [2]
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp. | 2-4 | 90-98 |
| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 3-6 | 85-95 |
| Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp. | 4-8 | 80-90 |
| Acetone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 5-10 | 75-85 |
Table 3: Buchwald-Hartwig N-Arylation with Aryl Halides
| Aryl Halide | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18-24 | 75-90 |
| 2-Bromopyridine | [Pd(allyl)Cl]₂ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 12-18 | 85-98 |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).[2]
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[2]
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes and Ketones
This protocol describes the N-alkylation of this compound via reductive amination with a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.0 - 1.2 equivalents)
-
Reducing agent (e.g., Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN)) (1.2 - 1.5 equivalents)
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol, Tetrahydrofuran (THF))
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., DCE).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., Sodium Triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. This method is particularly useful for the synthesis of diaryl amines.[3]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 2-chloropyridine) (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos) (1-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the aryl halide (1.1 eq).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100-110°C) and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many of the reagents used are toxic and/or irritants. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Inert atmosphere techniques are crucial for the Buchwald-Hartwig amination to prevent catalyst deactivation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes: The Role of 5-Amino-2-chlorobenzotrifluoride in Advanced Drug Synthesis
Introduction
5-Amino-2-chlorobenzotrifluoride (Case Number: 320-51-4), also known as 4-chloro-3-(trifluoromethyl)aniline, is a critical chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a trifluoromethyl (-CF3) group, imparts desirable properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make it an invaluable building block for the development of novel therapeutics, particularly in oncology.
Primary Application: Synthesis of Sorafenib
The most prominent application of this compound is as a key precursor in the synthesis of Sorafenib.[1] Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] It functions by targeting multiple signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).
The synthesis of Sorafenib from this compound involves the formation of a crucial urea (B33335) linkage. This is typically achieved by first converting the aniline (B41778) (this compound) into the highly reactive 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is then coupled with an appropriate amine-containing fragment to complete the Sorafenib structure.
Other Potential Applications
Beyond Sorafenib, the trifluoromethyl-substituted aniline structure of this compound makes it a versatile intermediate for:
-
Agrochemicals: It is utilized in the synthesis of modern herbicides and fungicides.[2]
-
Dye Industry: It serves as an intermediate for certain azo dyes.
-
Drug Discovery: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry for creating new drug candidates with improved pharmacokinetic profiles.[1]
Physicochemical and Purity Data
The quality and purity of this compound are critical for its successful use in pharmaceutical synthesis, where even minor impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API).
| Property | Value | Reference(s) |
| CAS Number | 320-51-4 | [1][2] |
| Synonyms | 4-chloro-3-(trifluoromethyl)aniline | [3] |
| Molecular Formula | C₇H₅ClF₃N | [2] |
| Molecular Weight | 195.57 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 34-38 °C | |
| Typical Purity | ≥98.0% (by GC) |
Experimental Protocols
The following protocols describe a representative synthetic route to Sorafenib starting from this compound.
Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This protocol describes the conversion of the starting aniline to the corresponding isocyanate using triphosgene (B27547), a safer solid substitute for phosgene (B1210022) gas.
Materials:
-
This compound (4-chloro-3-(trifluoromethyl)aniline)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Toluene or Chlorobenzene
-
Pyridine or other suitable catalyst
-
Nitrogen gas atmosphere
-
Glass reaction vessel with reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Set up the reaction vessel under a nitrogen atmosphere to exclude moisture.
-
In the vessel, dissolve triphosgene (approx. 0.4 molar equivalents relative to the aniline) in anhydrous toluene.
-
In a separate flask, dissolve this compound (1 molar equivalent) in anhydrous toluene.
-
Slowly add the aniline solution dropwise to the stirred triphosgene solution at room temperature.
-
After the addition is complete, add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is carefully removed under reduced pressure.
-
The crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate is then purified by vacuum distillation to yield the final product.
Protocol 2: Synthesis of Sorafenib (Urea Formation)
This protocol details the final coupling step to form the Sorafenib molecule.
Materials:
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (from Protocol 1)
-
4-(4-Aminophenoxy)-N-methylpicolinamide
-
Anhydrous Dichloromethane (B109758) (DCM) or Chlorobenzene
-
Nitrogen gas atmosphere
-
Glass reaction vessel with magnetic stirrer
Procedure:
-
Set up the reaction vessel under a nitrogen atmosphere.
-
Dissolve 4-(4-Aminophenoxy)-N-methylpicolinamide (1 molar equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1 molar equivalent) in anhydrous dichloromethane.
-
Slowly add the isocyanate solution dropwise to the stirred amine solution while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the formation of the Sorafenib precipitate.
-
Once the reaction is complete (monitored by TLC), filter the solid product.
-
Wash the collected solid with cold dichloromethane and then water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to yield Sorafenib base as a white to off-white solid.
Quantitative Data for Sorafenib Synthesis
| Reaction Step | Reactants | Product | Typical Yield | Reference(s) |
| Urea Formation | 4-(4-Aminophenoxy)-N-methylpicolinamide + Isocyanate | Sorafenib | 92-95% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Sorafenib from this compound.
Signaling Pathways Inhibited by Sorafenib
Sorafenib exerts its anti-cancer effects by simultaneously inhibiting two key types of pathways: tumor cell proliferation (via RAF kinase) and tumor angiogenesis (via receptor tyrosine kinases).
Caption: Dual mechanism of action of Sorafenib on key cancer signaling pathways.
References
- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 2. US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-chlorobenzotrifluoride (IUPAC Name: 4-chloro-3-(trifluoromethyl)aniline; CAS: 320-51-4).
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
A1: The most prevalent synthesis pathway is a two-step process. It begins with the nitration of o-chlorobenzotrifluoride to yield 4-chloro-3-nitrobenzotrifluoride (B52861), which is subsequently reduced to the final product, this compound.[1] This method is often favored due to the availability of starting materials and generally good yields.
Q2: Are "this compound" and "2-Amino-5-chlorobenzotrifluoride" the same compound?
A2: No, these are isomers and are different compounds. The compound of interest, this compound, has the CAS number 320-51-4 and the IUPAC name 4-chloro-3-(trifluoromethyl)aniline.[2] Conversely, 2-Amino-5-chlorobenzotrifluoride has the CAS number 445-03-4 and the IUPAC name 4-chloro-2-(trifluoromethyl)aniline. It is crucial to verify the CAS number and IUPAC name to ensure you are working with the correct isomer.
Q3: What are the key applications of this compound?
A3: This compound is a vital intermediate in the pharmaceutical and agrochemical industries. A significant application is in the synthesis of the multi-kinase inhibitor drug, Sorafenib, which is used in cancer therapy. The trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and membrane permeability in drug candidates.
Q4: What are the main safety considerations when synthesizing this compound?
A4: The nitration step involves the use of strong acids (sulfuric and nitric acid) and is a highly exothermic reaction, requiring careful temperature control to prevent runaway reactions.[3] The reduction of nitroaromatic compounds is also highly exothermic.[3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, should be worn. All reactions should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Nitration of o-Chlorobenzotrifluoride
Problem 1: Low Yield of 4-chloro-3-nitrobenzotrifluoride
-
Possible Cause: Incomplete reaction due to insufficient nitrating agent or suboptimal reaction conditions.
-
Suggested Solution:
-
Optimize Reactant Stoichiometry: Ensure the correct molar ratio of nitric acid to o-chlorobenzotrifluoride is used. A slight excess of nitric acid is often employed.
-
Control Reaction Temperature: The reaction temperature significantly influences the rate and selectivity. Lower temperatures can slow the reaction, while excessively high temperatures can lead to side reactions and degradation. A temperature range of 50-70°C is often reported.[4][5]
-
Sufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion.
-
Problem 2: Formation of Multiple Isomers
-
Possible Cause: The directing effects of the chloro and trifluoromethyl groups on the aromatic ring can lead to the formation of undesired isomers.
-
Suggested Solution:
-
Precise Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial for regioselectivity.
-
Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the substrate can help to control the exotherm and minimize the formation of byproducts.
-
Problem 3: Product is a Dark, Oily Residue
-
Possible Cause: Formation of polymeric byproducts or degradation of the starting material or product due to overly harsh reaction conditions.
-
Suggested Solution:
-
Lower Reaction Temperature: Perform the reaction at the lower end of the recommended temperature range.
-
Ensure Purity of Starting Materials: Impurities in the o-chlorobenzotrifluoride can lead to side reactions and discoloration.
-
Step 2: Reduction of 4-chloro-3-nitrobenzotrifluoride
Problem 1: Incomplete Reduction to this compound
-
Possible Cause: Inactive or insufficient reducing agent/catalyst, or non-optimal reaction conditions.
-
Suggested Solution:
-
Catalyst Activity: For catalytic hydrogenation (e.g., using Pd/C), ensure the catalyst is fresh and active. Handle the catalyst under an inert atmosphere if necessary to prevent deactivation.
-
Sufficient Reducing Agent: When using metal/acid reductions (e.g., Fe/HCl), ensure a sufficient excess of the metal is used.
-
Optimize Reaction Conditions: Ensure adequate hydrogen pressure for catalytic hydrogenation and sufficient reaction time. Monitor the reaction's progress by TLC or GC.
-
Problem 2: Formation of Dechlorinated Byproduct
-
Possible Cause: Hydrodechlorination is a common side reaction in catalytic hydrogenation of chlorinated nitroaromatics.
-
Suggested Solution:
-
Catalyst Choice: Raney Nickel can sometimes be a better choice than Pd/C to minimize dehalogenation.
-
Reaction Condition Modification: Lowering the hydrogen pressure and reaction temperature can decrease the rate of hydrodechlorination.
-
Catalyst Modifiers: The addition of inhibitors or modifiers to the catalyst can sometimes suppress dehalogenation.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause: The product, an aromatic amine, can be susceptible to oxidation and may be challenging to separate from the reaction mixture.
-
Suggested Solution:
-
Work-up Procedure: After the reaction, a standard work-up involves neutralizing the acid, extracting the product with an organic solvent, and then washing and drying the organic phase.
-
Purification Techniques:
-
Distillation: Vacuum distillation can be an effective method for purifying the final product.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be used for purification.
-
Column Chromatography: For small-scale purifications or to remove stubborn impurities, silica (B1680970) gel column chromatography can be employed.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Nitration of o-Chlorobenzotrifluoride
| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Chlorobenzotrifluoride | Conc. HNO₃ / Conc. H₂SO₄ | - | - | 3.5 | High Purity | [1] |
| p-Chlorobenzotrifluoride | 100% HNO₃ | Heteropoly acid ionic liquid | 50 | 5 | 96 | [4] |
| p-Chlorobenzotrifluoride | Ammonium Nitrate | Ionic liquid | 70 | 9 | 85 | [5] |
| p-Chlorobenzotrifluoride | Ammonium Nitrate | Ionic liquid | 50 | 4 | 83 | [5] |
Table 2: Comparison of Reaction Conditions for the Reduction of 4-chloro-3-nitrobenzotrifluoride
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-chloro-3-nitrobenzotrifluoride | H₂ / Pd-C | Ethanol (B145695) | Room Temp. | - | High Purity | [1] |
| 4-chloro-3-nitrobenzotrifluoride | Fe / NH₄Cl | - | - | - | - | [6] |
| Aromatic Nitro Compound | SnCl₂ | Ethanol | - | - | - | [7] |
| Aromatic Nitro Compound | Zn / AcOH | - | - | - | - |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-nitrobenzotrifluoride (Nitration)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
-
Addition of Substrate: To this mixture, add o-chlorobenzotrifluoride dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for a specified time (e.g., 3-5 hours), monitoring the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-chloro-3-nitrobenzotrifluoride.
Protocol 2: Synthesis of this compound (Reduction)
This protocol describes a catalytic hydrogenation.
-
Reaction Setup: To a hydrogenation flask, add 4-chloro-3-nitrobenzotrifluoride and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the flask.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Mandatory Visualization
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 5. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
common side reactions in the preparation of 4-Chloro-3-trifluoromethylaniline
Technical Support Center: Synthesis of 4-Chloro-3-trifluoromethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-trifluoromethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Chloro-3-trifluoromethylaniline?
The most widely used industrial synthesis involves a two-step process:
-
Nitration: Electrophilic nitration of 1-chloro-2-trifluoromethylbenzene to form 2-chloro-5-nitrobenzotrifluoride (B146372).
-
Reduction: Subsequent reduction of the nitro group to an amine, yielding 4-Chloro-3-trifluoromethylaniline.[1]
Q2: What are the primary side reactions during the nitration of 1-chloro-2-trifluoromethylbenzene?
The main side reaction is the formation of undesired positional isomers.[1] The directing effects of the chloro (ortho-, para-directing) and trifluoromethyl (meta-directing) groups can lead to a mixture of products. The primary isomeric impurity is typically 2-chloro-3-nitrobenzotrifluoride. The formation of di-nitro products can also occur under harsh conditions.
Q3: Which side reactions are common during the reduction of 2-chloro-5-nitrobenzotrifluoride?
The side reactions largely depend on the reducing agent used:
-
Catalytic Hydrogenation (e.g., Pd/C): The most significant side reaction is hydrodehalogenation (dechlorination), where the chlorine atom is replaced by hydrogen, resulting in the formation of 3-trifluoromethylaniline.
-
Metal/Acid Reduction (e.g., Fe/HCl): While effective, this method generates large amounts of iron sludge, which can complicate product workup and waste disposal.[1] Incomplete reduction can also leave residual starting material.
Q4: The final product, 4-Chloro-3-trifluoromethylaniline, is reported to be unstable. What causes this instability?
The amine group in 4-Chloro-3-trifluoromethylaniline is susceptible to air oxidation, which can lead to the formation of colored impurities and degradation of the product over time.[1] This is a common issue with aromatic amines. For stable storage, it is often converted to its hydrochloride salt.[1]
Q5: How can I monitor the progress of the nitration and reduction reactions?
Both reactions can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of starting material consumption and product formation, helping to determine the reaction endpoint and identify the presence of major impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-Chloro-3-trifluoromethylaniline.
Issue 1: Low Yield or Purity in the Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient nitrating agent or low reaction temperature. | Increase the molar ratio of the nitrating agent. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Formation of multiple spots on TLC (high levels of isomers) | Reaction temperature is too high, or an inappropriate nitrating system is used. | Maintain a controlled temperature during the addition of the nitrating agent. Consider using a milder nitrating system, such as acetyl nitrate (B79036) (generated from acetic anhydride (B1165640) and nitric acid), which can offer better regioselectivity at lower temperatures.[2] |
| Presence of di-nitro compounds | Excessively harsh reaction conditions (high temperature, high concentration of nitrating agent). | Use a stoichiometric amount of the nitrating agent and maintain a lower reaction temperature. |
| Difficulty in isolating the product | The product may be an oil or have a low melting point. | After quenching the reaction on ice, ensure complete precipitation. If the product remains oily, attempt extraction with a suitable organic solvent, followed by purification. Recrystallization from a mixed solvent system like ethanol (B145695)/water can improve purity.[1] |
Issue 2: Problems During the Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction (residual nitro compound) | Inactive catalyst (for catalytic hydrogenation), insufficient reducing agent, or low reaction temperature. | Use fresh, high-quality catalyst. Ensure an adequate molar excess of the reducing agent. For catalytic hydrogenation, ensure sufficient hydrogen pressure and efficient stirring. If necessary, gently increase the reaction temperature. |
| Significant amount of dechlorinated byproduct | Over-reduction during catalytic hydrogenation. The catalyst is too active, or the reaction time is too long. | Reduce the catalyst loading or use a less active catalyst. Lower the hydrogen pressure and/or reaction temperature. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Runaway reaction (rapid temperature increase) | The reduction of nitro compounds is highly exothermic. | Add the reducing agent portion-wise or as a solution to control the rate of reaction. Ensure efficient cooling of the reaction vessel (e.g., using an ice bath). |
| Difficult workup and product isolation | Formation of metal salt emulsions (with SnCl₂ or Fe). Product oxidation during workup. | After basification, filter off the metal hydroxides before extraction. Perform the workup and extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline (B41778) product.[3] |
Issue 3: Product Instability and Discoloration
| Symptom | Possible Cause | Suggested Solution |
| Product darkens upon standing or exposure to air | Oxidation of the aromatic amine. | Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures. For long-term storage, convert the amine to its more stable hydrochloride salt by treating a solution of the amine with HCl.[1] |
| Presence of colored impurities after purification | Co-elution of oxidized byproducts during chromatography or co-precipitation during crystallization. | If discoloration persists, consider an additional purification step, such as a charcoal treatment of the product solution before the final crystallization. Workup procedures should be performed promptly and under an inert atmosphere.[3] |
Data Presentation: Common Side Products and Mitigation Strategies
| Reaction Step | Common Side Product/Impurity | Typical % (if uncontrolled) | Mitigation Strategy |
| Nitration | 2-Chloro-3-nitrobenzotrifluoride (Isomer) | 5-15% | Control reaction temperature (-10 to 10 °C); Use a regioselective nitrating agent (e.g., acetyl nitrate). |
| Di-nitrobenzotrifluorides | < 5% | Avoid excess nitrating agent; Maintain low reaction temperature. | |
| Reduction (Catalytic) | 3-Trifluoromethylaniline (Dechlorinated) | 2-10% | Lower H₂ pressure; Reduce catalyst loading; Monitor reaction closely and stop at completion. |
| Reduction (Fe/HCl) | Unreacted 2-chloro-5-nitrobenzotrifluoride | Variable | Ensure sufficient excess of iron powder and acid; Increase reaction time if needed. |
| Storage/Workup | Oxidized/Polymeric Impurities | Variable | Work under an inert atmosphere; Store as the hydrochloride salt or under nitrogen at low temperatures.[1][3] |
Experimental Protocols
Protocol 1: Nitration of 1-chloro-2-trifluoromethylbenzene
Materials:
-
1-chloro-2-trifluoromethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining a low temperature (0-10 °C) to prepare the nitrating mixture.
-
To this mixture, add 1-chloro-2-trifluoromethylbenzene dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
A solid precipitate of 2-chloro-5-nitrobenzotrifluoride will form. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and press dry.
-
For further purification, recrystallize the crude product from a mixture of ethanol and water.[1] Dry the purified product under vacuum.
Protocol 2: Reduction of 2-chloro-5-nitrobenzotrifluoride via Catalytic Hydrogenation
Materials:
-
2-chloro-5-nitrobenzotrifluoride
-
Palladium on Carbon (5% or 10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen Gas
-
Inert Gas (Nitrogen or Argon)
-
Celite® or another filter aid
Procedure:
-
In a hydrogenation flask, suspend 2-chloro-5-nitrobenzotrifluoride and a catalytic amount of Pd/C (typically 1-2 mol% of Pd) in methanol or ethanol.
-
Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and may require gentle cooling to maintain room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC or GC analysis of aliquots.
-
Upon completion (cessation of hydrogen uptake and disappearance of starting material), purge the flask with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-3-trifluoromethylaniline. The product can be further purified by vacuum distillation or recrystallization if necessary.
Mandatory Visualization
Troubleshooting Workflow for Low Purity of 4-Chloro-3-trifluoromethylaniline
References
overcoming challenges in the purification of 5-Amino-2-chlorobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-Amino-2-chlorobenzotrifluoride.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Purity After Synthesis
Q: My final product purity is lower than expected after synthesis. What are the common impurities and how can I minimize them?
A: Low purity in this compound is often due to side reactions during synthesis. Common impurities include isomeric byproducts, unreacted starting materials, and degradation products.
-
Isomeric Impurities: Depending on the synthetic route, isomers such as 2-amino-3-chlorobenzotrifluoride and 2-amino-3,5-dichlorobenzotrifluoride can form.[1][2] To minimize these, it is crucial to use high-purity starting materials and maintain precise control over reaction conditions like temperature and catalyst loading.[3]
-
Unreacted Starting Materials: The presence of unreacted precursors is a common issue. Optimizing reaction time and temperature can help drive the reaction to completion.[4]
-
Colored Impurities: The crude product may appear as a yellow, orange, or brownish solid due to colored impurities.[5][6]
A robust post-synthesis purification strategy, such as recrystallization or column chromatography, is essential to remove these impurities.[3]
Issue 2: Challenges with Recrystallization
Q: I'm having trouble purifying my this compound by recrystallization. What are some common problems and their solutions?
A: Recrystallization is a powerful purification technique, but several issues can occur.
-
"Oiling Out": The compound separates as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound (Melting Point: 34°C to 38°C) or if the solution is cooled too quickly.[5][6]
-
Solution: Use a lower-boiling point solvent or a mixed solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
-
No Crystal Formation: This can occur if too much solvent is used, preventing the solution from becoming saturated upon cooling.[5]
-
Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and then allow it to cool again.[5]
-
-
Product is Still Impure: If the product remains off-color or has a broad melting point range after one recrystallization, co-crystallization of impurities may be the cause.[5]
Issue 3: Difficulty with Product Isolation
Q: I'm experiencing low yield after the final purification step. What could be the cause and how can I improve it?
A: Low recovery of the purified product can stem from several factors.
-
Incomplete Crystallization: The choice of solvent and the cooling process may not be optimal, leading to a significant amount of the product remaining in the mother liquor.[5]
-
Solution: Ensure the solution is sufficiently concentrated and allow for a longer cooling time in an ice bath to maximize crystal formation.[5]
-
-
Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.
-
Solution: Minimize the number of transfers and ensure all equipment is thoroughly rinsed with the mother liquor to recover any adhering product.
-
-
Product Adsorption: When using activated carbon for decolorization, some of the desired product may be adsorbed along with the impurities.[7]
-
Solution: Use the minimum effective amount of activated carbon and avoid prolonged contact time.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a white to light yellow, pink, or light orange crystalline powder or a low-melting solid.[6][8] It has a melting point in the range of 34°C to 38°C.[6][8]
Q2: What analytical methods are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the purity and impurity profile of this compound.[8][9][10][11] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation.[10][11]
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is an effective method for purifying this compound, especially for removing isomeric impurities and other by-products that are difficult to separate by recrystallization.[12] A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[12]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 320-51-4 |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol [9] |
| Appearance | White to pink to light orange crystalline powder or low melting solid[6] |
| Melting Point | 34°C to 38°C[6] |
| Purity (Typical) | ≥97% (GC)[13], ≥98% (GC, T)[9], ≥98.5 % (GC)[6], 99%[6] |
Table 2: Common Purification Methods and Key Parameters
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: Ethanol/water mixtures can be effective.[5] Key Considerations: Slow cooling rate to promote larger crystal growth and prevent oiling out.[5] Use of activated carbon for decolorization.[5] | Purity >98% can be achieved.[5] |
| Column Chromatography | Stationary Phase: Silica Gel (e.g., 60-120 mesh).[12] Mobile Phase: A gradient of hexane and ethyl acetate is commonly used.[12] | Effective for separating closely related isomers.[12] |
| Vacuum Distillation | Conditions: Reduced pressure to lower the boiling point and prevent decomposition. A fraction collector can isolate the pure compound.[1] | Suitable for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a single-solvent recrystallization method.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves. Add small portions of hot solvent as needed to achieve complete dissolution, avoiding a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) and reheat the mixture to boiling for 5-10 minutes with stirring.[5]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, cover the flask to slow the cooling process. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification by column chromatography.
-
Preparation of the Column: Secure a chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12] Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane) and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[14]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[12]
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound.
References
- 1. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. labproinc.com [labproinc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. strem.com [strem.com]
- 14. magritek.com [magritek.com]
stability and degradation of 5-Amino-2-chlorobenzotrifluoride under different conditions
This technical support center provides guidance on the stability and degradation of 5-Amino-2-chlorobenzotrifluoride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected degradation of this compound during a reaction.
-
Question: My reaction involving this compound is yielding unexpected byproducts. What could be the cause?
-
Answer: Unexpected byproducts can arise from the degradation of this compound under your specific reaction conditions. This compound, an aromatic amine, can be susceptible to oxidation, particularly in the presence of certain metals, strong oxidizing agents, or exposure to air over extended periods. The amino group is a primary site for such reactions. Additionally, consider the pH of your reaction medium; highly acidic or basic conditions can promote hydrolysis or other degradative pathways. Review your reaction setup for potential contaminants and ensure you are using an inert atmosphere if sensitivity to oxidation is suspected.
Issue: The purity of this compound appears to decrease over time in storage.
-
Question: I have noticed a decrease in the purity of my stored this compound. How can I prevent this?
-
Answer: A decrease in purity upon storage is likely due to gradual degradation. This compound should be stored in a tightly sealed container to protect it from moisture and air.[1][2] For long-term storage, keeping it in a cool, dark place is recommended to minimize thermal and photolytic degradation. Some suppliers recommend storage in a well-ventilated place.[1][2][3] If the compound is handled frequently, consider aliquoting it into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1][2] The storage area should be cool and well-ventilated.[1][2][3] For laboratory quantities, refrigeration is a common practice to slow down potential degradation processes.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Many aromatic compounds exhibit some degree of photosensitivity, and it is best practice to assume that this compound may be liable to photolytic degradation. Exposure to UV light can potentially lead to the formation of colored degradation products. Therefore, it is recommended to store the compound in an amber vial or in a dark place and to protect solutions from direct light.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the functional groups present, the most probable degradation pathways include:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. This can be accelerated by exposure to air, light, and the presence of metal ions.
-
Hydrolysis: Under forced conditions of extreme pH and heat, the amino group could potentially be hydrolyzed to a hydroxyl group.
-
Photodegradation: Exposure to light, particularly UV radiation, could induce reactions involving the aromatic ring or the substituents.
Q5: Are there any known incompatibilities for this compound?
A5: this compound is incompatible with strong oxidizing agents. As an amine, it will also react exothermically with acids. Contact with certain metals may catalyze oxidation. It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Data Presentation
The following tables summarize illustrative quantitative data from forced degradation studies that could be expected for a compound with the chemical structure of this compound. This data is based on general chemical principles and data from structurally related compounds.
Table 1: Illustrative Forced Degradation of this compound
| Condition | Reagent | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24h | 5 - 10% | Hydrolysis of the amino group to a hydroxyl group |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24h | < 5% | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | Room Temp | 24h | 10 - 20% | Oxidation of the amino group, aromatic ring hydroxylation |
| Thermal (Solid) | N/A | 80 °C | 7 days | < 2% | Minimal degradation expected |
| Photolytic (ICH Q1B) | N/A | N/A | N/A | 5 - 15% | Dimerization or other complex reactions |
Table 2: Illustrative Thermal Analysis Data for this compound
| Analysis | Parameter | Expected Value | Interpretation |
| TGA | Onset of Decomposition | > 150 °C | Indicates good thermal stability under typical processing temperatures. |
| TGA | Mass Loss at 200 °C | < 5% | |
| DSC | Melting Point (Onset) | ~34-38 °C | Corresponds to the initiation of the melting process. |
| DSC | Enthalpy of Fusion (ΔHfus) | 70 - 110 J/g | The heat required to melt the substance. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate the solution at 60°C. Collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature and protect it from light. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Also, prepare a solution of the compound in a suitable solvent and heat it at 60°C. Collect samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection, to quantify the remaining parent compound and identify any degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Indicating Method
This is an example of an HPLC method that could be developed to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) for identification of degradation products.
-
Injection Volume: 10 µL
Visualizations
Caption: A general workflow for conducting forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
optimization of reaction parameters for 5-Amino-2-chlorobenzotrifluoride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-chlorobenzotrifluoride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 2-nitro-5-chlorobenzotrifluoride.
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete Reaction: Reaction time or temperature may be insufficient to drive the reaction to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature within the recommended range.[1][2] |
| Poor Catalyst Activity: The catalyst may be of low quality, deactivated, or used in an insufficient amount. | Ensure the use of a high-quality, active catalyst. For instance, modified Raney nickel doped with molybdenum has shown high efficiency.[3] The catalyst loading should be optimized, typically between 0.5-3% of the mass of the nitro compound.[3] | |
| Presence of Moisture: Moisture can negatively impact the activity of certain catalysts. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Low Product Purity | Presence of Unreacted Starting Material: This is a common impurity when the reaction is incomplete. | Enhance the purification process post-synthesis. Recrystallization or column chromatography can be effective in removing unreacted starting materials.[1] |
| Formation of Isomeric Byproducts: Impurities in the starting materials can lead to the formation of isomeric products. | Use starting materials of the highest possible purity to minimize the introduction of isomeric impurities.[1] | |
| Formation of Side-Reaction Products: Undesired side reactions can occur under non-optimal conditions. | Carefully control reaction parameters such as temperature and pressure to minimize side reactions. The selectivity for the desired product is reported to be high under optimized conditions.[3] | |
| Product Degradation: Prolonged exposure to high temperatures, light, or oxidative conditions can lead to degradation of the final product. | Store the purified product under appropriate conditions (cool, dark, and under an inert atmosphere if necessary). | |
| Colored Impurities in Final Product | Presence of Oxidized Species or Other Chromophoric Impurities: These can arise from the starting materials or side reactions. | Treat the crude product with activated carbon during the recrystallization process. The activated carbon can adsorb colored impurities, which are then removed by hot filtration.[1] |
| Difficulty in Product Isolation/Purification | "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals. | This can happen if the boiling point of the solvent is higher than the melting point of the product or if the solution cools too rapidly. Select a lower-boiling point solvent or allow the solution to cool more slowly. |
| Poor Crystal Formation: The solution may be too dilute (not saturated upon cooling) or supersaturated. | Concentrate the solution by evaporating some of the solvent. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The catalytic hydrogenation of 2-nitro-5-chlorobenzotrifluoride is a widely used and efficient method. This process typically employs a catalyst such as modified Raney nickel in an alcohol solvent under hydrogen pressure.[3] This method is advantageous due to its high conversion rate and high selectivity, often exceeding 99%.[3]
Q2: What are the optimal reaction parameters for the hydrogenation of 2-nitro-5-chlorobenzotrifluoride?
A2: Optimal conditions can vary, but a common set of parameters includes:
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Catalyst: Modified Raney nickel (doped with Mo).[3]
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Catalyst Loading: 0.5-3% by mass of the starting nitro compound.[3]
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Solvent: Alcohol solvents such as methanol, ethanol, or isopropanol.[3]
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Temperature: 80-120 °C.[3]
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Pressure: 0.5-1.5 MPa of hydrogen gas.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods can be used to track the disappearance of the starting material (2-nitro-5-chlorobenzotrifluoride) and the appearance of the product (this compound).[2]
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities may include unreacted 2-nitro-5-chlorobenzotrifluoride, isomeric amino-chlorobenzotrifluorides (if impurities were present in the starting material), and potentially small amounts of by-products from side reactions. Analytical techniques like GC-MS are ideal for identifying and quantifying these impurities.
Q5: What is the best method for purifying the crude this compound?
A5: The crude product is typically purified by distillation under reduced pressure (vacuum distillation).[3] Recrystallization from a suitable solvent is also a common and effective purification technique.[1] For colored impurities, treatment with activated carbon during recrystallization is recommended.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Hydrogenation
This protocol is a generalized procedure based on common practices and patent literature.[3] Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
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2-nitro-5-chlorobenzotrifluoride
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Modified Raney Nickel (Mo-doped)
-
Ethanol (or other suitable alcohol solvent)
-
Hydrogen Gas
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Pressurized reaction vessel (autoclave/hydrogenator)
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Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a closed, pressure-resistant container, add 2-nitro-5-chlorobenzotrifluoride and the alcohol solvent. Then, add the modified Raney nickel catalyst (0.5-3% of the mass of the nitro compound).[3]
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Inerting the System: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen) to remove any air.
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Hydrogenation: Introduce hydrogen gas into the vessel until the pressure reaches 0.5-1.5 MPa.[3]
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Reaction Conditions: Heat the mixture to a temperature between 80-120 °C while stirring.[3] Maintain the reaction under these conditions until the consumption of hydrogen gas ceases, indicating the completion of the reaction.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Carefully vent the excess hydrogen gas.
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Filter the reaction mixture to remove the catalyst.
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Transfer the filtrate to a distillation flask.
-
-
Purification:
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Recover the alcohol solvent by distillation.
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Perform vacuum distillation to purify the product, collecting the fraction at 75-76 °C / 5 mmHg.[3]
-
Quantitative Data Summary
Table 1: Optimization of Nitration Reaction for 2-nitro-5-chlorobenzotrifluoride Synthesis
| Molar Ratio (m-chlorobenzotrifluoride:HNO₃:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (hours) |
| 1:1.0-1.1:1.0-2.0 | Room Temperature - 60 | 1-5 |
Data adapted from patent literature describing the synthesis of the precursor.[3]
Table 2: Hydrogenation of 2-nitro-5-chlorobenzotrifluoride - Reaction Parameters and Yields
| Solvent | Catalyst Loading (% w/w) | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity/Selectivity (%) |
| Methanol | Not specified | 80-120 | 0.5-1.5 | 91.6 | ~100 |
| Ethanol | Not specified | 80-120 | 0.5-1.5 | 92.6 | >99.9 |
| Ethanol | Not specified | 80-120 | 0.5-1.5 | 95.1 | >99.9 |
| Isopropanol | Not specified | 80-120 | 0.5-1.5 | 94.1 | >99.9 |
Data compiled from examples in patent CN101182295B.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
interpreting the NMR spectrum of 5-Amino-2-chlorobenzotrifluoride for impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 5-Amino-2-chlorobenzotrifluoride to identify potential impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities to look for in a sample of this compound?
A1: Common impurities in commercially available or synthesized this compound often originate from the synthetic route. Potential impurities to consider include:
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Starting Materials: Unreacted precursors such as m-chlorobenzotrifluoride or o-aminobenzotrifluoride.
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Synthetic Intermediates: Incomplete reactions can leave behind intermediates like 2-nitro-5-chlorobenzotrifluoride if the synthesis involves a nitration followed by reduction.
-
Isomeric Impurities: Formation of isomers during chlorination or nitration steps is possible. Key isomers to look out for are 2-amino-3-chlorobenzotrifluoride and 2-amino-3,5-dichlorobenzotrifluoride.
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Residual Solvents: Solvents used during synthesis or purification may be present in the final product.
Q2: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. How can I identify the impurity?
A2: Unexpected peaks in the aromatic region (typically 6.5-8.0 ppm) often indicate the presence of isomeric or aromatic starting material impurities.
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Step 1: Compare with Expected Spectrum. First, compare your spectrum with the expected ¹H NMR spectrum of pure this compound (see Table 1). Note any signals that do not match in terms of chemical shift, multiplicity, or integration.
-
Step 2: Consult Impurity Data. Refer to the ¹H NMR data for common impurities (see Table 2). Look for characteristic peaks that match your unknown signals. For example, the presence of a different splitting pattern or a signal in a region not expected for the main compound can be a clue.
-
Step 3: Consider Isomers. Isomers will have similar structures and thus their NMR signals might be close to the main compound. Carefully analyze the coupling constants and multiplicities. For instance, a different substitution pattern on the benzene (B151609) ring will result in a different set of coupling constants between the aromatic protons.
-
Step 4: Use 2D NMR. If significant overlap occurs, consider running a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other. This can help in assigning the signals of both the main compound and the impurities.
Q3: I see a broad singlet around 4-5 ppm that integrates for more than 2 protons. What could this be?
A3: A broad singlet in this region is characteristic of the amine (-NH₂) protons. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature. If the integration is higher than expected (i.e., more than 2H relative to the aromatic protons), it could indicate the presence of water in your sample, as water protons also appear as a broad singlet and can exchange with the amine protons. To confirm the presence of water, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The amine and water peaks will either decrease in intensity or disappear due to proton-deuterium exchange.
Q4: My ¹³C NMR spectrum has more peaks than expected. How do I proceed?
A4: An excess number of peaks in the ¹³C NMR spectrum is a clear indication of impurities.
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Step 1: Check the Number of Expected Signals. Pure this compound should show 7 distinct carbon signals.
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Step 2: Compare with Impurity Data. Compare the chemical shifts of the extra peaks with the data provided for potential impurities (Table 2). Pay close attention to the chemical shifts of the carbons attached to the trifluoromethyl group (-CF₃), as these often appear as quartets due to C-F coupling and can be diagnostic.
-
Step 3: Look for Solvent Peaks. Identify any peaks that may correspond to the deuterated solvent used or any residual non-deuterated solvent (refer to standard solvent peak tables).
Data Presentation: NMR Data Tables
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and its potential impurities. Please note that the data for this compound and some impurities are predicted based on spectral databases and computational tools, as fully assigned experimental spectra are not always readily available.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic Protons | ~7.35 | d | ~8.5 | H-3 |
| ~6.85 | dd | ~8.5, ~2.5 | H-4 | |
| ~6.70 | d | ~2.5 | H-6 | |
| Amine Protons | ~4.0 (broad s) | s | - | -NH₂ |
| ¹³C NMR (in CDCl₃) | δ (ppm) | Multiplicity (due to C-F coupling) | Assignment | |
| Aromatic & CF₃ Carbons | ~145 | s | C-5 | |
| ~132 | s | C-3 | ||
| ~129 (q) | q | -CF₃ | ||
| ~125 | s | C-1 | ||
| ~118 | s | C-6 | ||
| ~116 | s | C-4 | ||
| ~115 | s | C-2 |
Table 2: ¹H and ¹³C NMR Data for Potential Impurities
| Impurity | Type | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key Differentiating Features |
| m-chlorobenzotrifluoride | Starting Material | 7.4-7.6 (m) | Aromatic: 125-135, CF₃: ~124 (q) | Absence of amine protons, different aromatic splitting pattern. |
| 2-nitro-5-chlorobenzotrifluoride | Intermediate | 8.0-8.3 (m) | Aromatic: 125-150, CF₃: ~122 (q) | Aromatic protons are significantly downfield shifted due to the nitro group. |
| 2-amino-3-chlorobenzotrifluoride | Isomer | Distinct aromatic splitting pattern due to different proton arrangement. | Different chemical shifts for aromatic carbons. | Will show three distinct aromatic proton signals with different coupling constants. |
| 2-amino-3,5-dichlorobenzotrifluoride | Isomer | Two singlets in the aromatic region. | Fewer aromatic carbon signals due to symmetry. | Simplified aromatic region in ¹H NMR. |
Experimental Protocols
Protocol for NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Materials:
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This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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NMR tube (5 mm, high precision)
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Pasteur pipette
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Small vial
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Vortex mixer (optional)
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the this compound sample into a clean, dry small vial.
-
Add Deuterated Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
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Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using a clean Pasteur pipette. Avoid transferring any solid particles.
-
Cap the Tube: Cap the NMR tube securely.
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth correctly.
-
Place the sample in the NMR spectrometer.
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Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to obtain good resolution and peak shape. For aromatic compounds, good shimming is crucial for resolving the fine coupling patterns.
-
-
Acquire the Spectrum:
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
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For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Process the Data:
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Apply Fourier transformation to the acquired FID (Free Induction Decay).
-
Phase the spectrum correctly.
-
Reference the spectrum. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm in the ¹H spectrum and the CDCl₃ carbon peak is at 77.16 ppm in the ¹³C spectrum.
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Integrate the peaks in the ¹H NMR spectrum.
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Mandatory Visualization
Workflow for Impurity Identification using NMR
The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based impurity identification.
identification of common byproducts in 5-Amino-2-chlorobenzotrifluoride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Amino-2-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Two common synthesis routes for this compound are:
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Nitration and Reduction of m-chlorobenzotrifluoride: This method involves the nitration of m-chlorobenzotrifluoride using a mixed acid (HNO₃-H₂SO₄) to produce 2-nitro-5-chlorobenzotrifluoride, followed by a hydrogenation reduction to yield the final product.[1] This method is reported to have high conversion and selectivity under optimized conditions.[1]
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Direct Chlorination of o-aminobenzotrifluoride: This route involves the direct chlorination of o-aminobenzotrifluoride using various chlorinating agents.[2] However, this method is known to produce significant amounts of byproducts.[2]
Q2: What are the identified byproducts in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthesis route. In the direct chlorination of o-aminobenzotrifluoride, the main identified byproducts are isomeric monochlorinated and dichlorinated compounds.[2] These include:
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2-amino-3-chlorobenzotrifluoride (isomeric byproduct)
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2-amino-3,5-dichlorobenzotrifluoride (dichlorinated byproduct)
The synthesis via nitration and reduction of m-chlorobenzotrifluoride is claimed to have very high selectivity, suggesting minimal byproduct formation under ideal conditions.[1] However, deviations from the optimal conditions could potentially lead to the formation of other nitro-isomers during the nitration step, which would then be reduced to the corresponding amino-isomers.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of significant byproducts in the direct chlorination route.
Possible Cause: The direct chlorination of o-aminobenzotrifluoride is prone to the formation of isomeric and dichlorinated byproducts due to the directing effects of the amino and trifluoromethyl groups on the benzene (B151609) ring.[2]
Suggested Solutions:
-
Control of Reaction Conditions: The ratio of reactants and the reaction temperature can influence the product distribution. It is crucial to follow a well-optimized protocol.
-
Choice of Chlorinating System: Different chlorination systems (e.g., Cl₂/H₂O, H₂O₂/HCl) can lead to varying yields of the desired product and byproducts.[1] The selection of an appropriate system is critical for maximizing the yield of the target molecule.
-
Purification: Due to the formation of multiple products, an efficient purification method is necessary. Techniques like fractional distillation under reduced pressure or column chromatography can be employed to separate the desired product from the byproducts.[1]
Quantitative Data on Byproduct Formation (Direct Chlorination)
The following table summarizes the yield of byproducts observed in a specific experiment involving the direct chlorination of o-aminobenzotrifluoride.
| Product/Byproduct | Yield |
| This compound (desired product) | 54-66% |
| 2-amino-3-chlorobenzotrifluoride (isomeric byproduct) | 0-25% |
| 2-amino-3,5-dichlorobenzotrifluoride (dichlorinated byproduct) | 20-34% |
Data sourced from US Patent 4,008,278. The yields are reported as a percentage of the total product mixture.
Problem 2: The purity of the final product is low after synthesis via the nitration and reduction route.
Possible Cause: While this route is reported to be highly selective, impurities can arise from an incomplete reaction in either the nitration or the reduction step, or from the formation of isomeric nitro compounds.
Suggested Solutions:
-
Optimize Nitration Conditions: The ratio of nitric acid to sulfuric acid and the reaction temperature are critical for achieving selective nitration at the desired position.[1] Careful control of these parameters can minimize the formation of unwanted isomers.
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Ensure Complete Reduction: The hydrogenation step should be monitored to ensure the complete conversion of the nitro intermediate to the amino group. The choice of catalyst (e.g., modified skeleton nickel) and reaction conditions (temperature, pressure) are important factors.[1]
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Post-Reaction Work-up: A thorough work-up procedure, including washing the organic phase to neutrality and proper solvent removal, is essential to remove any remaining acids or other impurities.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound via Nitration and Reduction
This protocol is based on the method described in patent CN101182295B.[1]
Step 1: Nitration of m-chlorobenzotrifluoride
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In a three-necked flask, add fuming nitric acid and concentrated sulfuric acid (98%) in a molar ratio of 1.1:1.5 relative to m-chlorobenzotrifluoride.
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Stir the mixed acid and cool to room temperature.
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Slowly add m-chlorobenzotrifluoride dropwise to the mixed acid while maintaining the temperature.
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After the addition is complete, continue to stir at room temperature for 5 hours or heat to 60°C for 1 hour to complete the reaction.
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Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
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Separate the organic layer and wash it with a 5% sodium carbonate solution and then with water until neutral to obtain crude 2-nitro-5-chlorobenzotrifluoride.
Step 2: Hydrogenation Reduction of 2-nitro-5-chlorobenzotrifluoride
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In a pressure-resistant reactor, add the crude 2-nitro-5-chlorobenzotrifluoride, an alcohol solvent (e.g., methanol (B129727) or ethanol), and a modified skeleton nickel catalyst (0.5-3% by mass of the nitro compound).
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Seal the reactor and introduce hydrogen gas to a pressure of 0.5-1.5 MPa.
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Heat the mixture to 80-120°C and maintain stirring until hydrogen absorption ceases.
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Cool the reactor to room temperature and release the pressure.
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Filter the reaction mixture to remove the catalyst.
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The filtrate is then subjected to distillation to recover the solvent and remove water, followed by vacuum distillation to obtain pure this compound.
Visualizations
References
strategies to prevent byproduct formation in 5-Amino-2-chlorobenzotrifluoride reactions
Welcome to the technical support center for 5-Amino-2-chlorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation and troubleshooting common issues encountered during chemical reactions with this intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile intermediate. The primary amino group is a key reactive site, making it suitable for a variety of transformations, including:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Diazotization: Conversion of the amino group to a diazonium salt (ArN₂⁺), which is a versatile intermediate for introducing a wide range of functional groups.[1]
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Sandmeyer and Related Reactions: Subsequent replacement of the diazonium group with nucleophiles like halides (Cl, Br), cyanide (CN), or hydroxyl (OH), often using copper(I) salts as catalysts.[2][3]
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N-Alkylation: Introduction of alkyl groups onto the nitrogen atom.
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Cross-Coupling Reactions: Participation as the amine component in reactions like the Buchwald-Hartwig amination to form C-N bonds.[4]
Q2: How do the substituents on the ring affect the reactivity of the amino group?
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, while the chlorine atom also has an inductive withdrawing effect.[2] These groups decrease the electron density on the aromatic ring and the nitrogen atom of the amino group. This has several consequences:
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Reduced Basicity and Nucleophilicity: The amino group is less basic and less nucleophilic than in aniline (B41778), which can make reactions like acylation or alkylation slower and require more forcing conditions.[5]
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Diazotization Stability: The electron-withdrawing groups can affect the stability of the resulting diazonium salt. While aromatic diazonium salts are generally more stable than aliphatic ones, temperature control remains critical.[1][6]
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Regioselectivity: The amino group is an ortho-, para-director for electrophilic aromatic substitution. However, the strong deactivating effect of the -CF₃ group can influence the feasibility and outcome of such reactions.
Q3: My starting material of this compound shows impurities. What are these likely to be?
Impurities often stem from the synthesis of the compound itself. Common synthetic routes, such as the chlorination of an aminobenzotrifluoride precursor, can lead to the formation of isomers or over-halogenated products. Potential impurities include:
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Isomeric Aminochlorobenzotrifluorides: For example, 2-amino-3-chlorobenzotrifluoride.
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Dichlorinated Byproducts: Such as 2-amino-3,5-dichlorobenzotrifluoride.[7] The presence of these impurities can lead to the formation of undesired byproducts in subsequent reactions. It is crucial to use high-purity starting materials.
Q4: How can I purify the final product after a reaction with this compound?
Standard purification techniques are typically effective:
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Recrystallization: Useful for solid products. A solvent screen is recommended to find a system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble.
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Column Chromatography: A versatile method for separating products with different polarities from byproducts and unreacted starting materials.
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Distillation: For liquid products, vacuum distillation can be effective.[8]
Troubleshooting Guides
N-Acylation Reactions
Problem: Low yield, formation of multiple products, or incomplete reaction when acylating this compound.
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of Amine | The electron-withdrawing -CF₃ and -Cl groups reduce the amine's reactivity. Use a more reactive acylating agent (e.g., acyl chloride over anhydride). Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion. Consider slightly elevated temperatures, but monitor for side reactions. |
| Diacylation (Formation of Di-substituted Amide) | This can occur with highly reactive acylating agents or excess reagent. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the amine solution at a controlled temperature (e.g., 0 °C) to minimize over-reaction. |
| Hydrolysis of Acylating Agent | Trace amounts of water in the solvent or on glassware can hydrolyze the acylating agent, reducing its effective concentration. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Diazotization and Sandmeyer Reactions
Problem: Low yield of the desired substituted product, formation of tar-like substances, or evolution of N₂ gas at the wrong stage.
| Possible Cause | Suggested Solution |
| Decomposition of Diazonium Salt | Diazonium salts can be unstable, especially at elevated temperatures. Strictly maintain low temperatures (0–5 °C) throughout the diazotization and subsequent Sandmeyer reaction.[1] Use the diazonium salt immediately after its formation without isolation. |
| Incomplete Diazotization | Insufficient acid or sodium nitrite (B80452) can lead to unreacted starting amine, which can then couple with the diazonium salt to form colored azo byproducts. Ensure at least 3 equivalents of mineral acid (e.g., HCl) are used: one to form the aniline salt, one to liberate nitrous acid from NaNO₂, and one to maintain an acidic medium. Add the sodium nitrite solution slowly and test for excess nitrous acid using starch-iodide paper.[6] |
| Formation of Biaryl Byproducts | The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl compounds through homocoupling of the aryl radical intermediate.[2] Ensure the copper(I) catalyst is active and used in sufficient quantity. Maintain controlled reaction conditions to favor the desired substitution pathway. |
| Phenol Formation | If water is the nucleophile that attacks the diazonium salt, undesired phenols can form. This is more likely if the reaction temperature is too high or if the concentration of the desired nucleophile (e.g., Cl⁻, Br⁻) is too low. Maintain low temperatures and use a concentrated solution of the nucleophile. |
N-Alkylation Reactions
Problem: Formation of a mixture of mono- and di-alkylated products, or no reaction.
| Possible Cause | Suggested Solution |
| Over-alkylation (Di-alkylation) | The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. Use a limited amount of the alkylating agent (around 1.0 equivalent). Consider using a bulkier alkylating agent to sterically hinder the second addition. Alternatively, use reductive amination, which is generally more selective for mono-alkylation.[5] |
| Low Reactivity of Starting Amine | The electron-deficient nature of the aniline can make it a poor nucleophile for alkylation. Use a more reactive alkylating agent (e.g., alkyl iodide > bromide > chloride). Use a stronger base (e.g., NaH, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity.[5] |
| Quaternization of the Product | With highly reactive alkylating agents and strong conditions, the tertiary amine product of di-alkylation can be further alkylated to a quaternary ammonium (B1175870) salt. Carefully control stoichiometry and reaction time. |
Data Presentation
The purity of the this compound starting material is critical to prevent side reactions. The following table, adapted from data on the synthesis of a related isomer (2-amino-5-chlorobenzotrifluoride), illustrates how different reaction conditions can generate isomeric and di-substituted byproducts. These byproducts, if present in the starting material, will lead to impurities in subsequent reactions.
Table 1: Byproduct Formation in the Synthesis of an Aminochlorobenzotrifluoride Isomer [7]
| Chlorination System | Temperature (°C) | Conversion (%) | Desired Product Yield (%) | Isomer Byproduct Yield (%) | Dichloro Byproduct Yield (%) |
| H₂O₂ / HCl | 24 - 80 | 83.9 | 64.5 | Trace | 34.2 |
| Cl₂ / H₂O | 20 - 40 | 77.0 | 54.0 | 25.0 | 21.0 |
| Cl₂ / CH₃CO₂H | 40 - 50 | 52.0 | 59.0 | 14.0 | 27.0 |
| Cl₂ / H₂O / HCl | 5 - 10 | 67.0 | 66.0 | 14.0 | 20.0 |
| Cl₂ / CH₃OH | 40 - 50 | 79.0 | 54.0 | 15.0 | 31.0 |
Data is for the chlorination of o-aminobenzotrifluoride to produce 2-amino-5-chlorobenzotrifluoride and illustrates the types of impurities that can arise during synthesis.
Experimental Protocols
General Protocol for N-Acylation
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Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane, THF, or Toluene).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Diazotization and Sandmeyer Reaction (Chlorination Example)
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Setup: In a flask, add this compound (1.0 eq.) to a solution of concentrated HCl (3.0 eq.) in water. Stir and cool the resulting slurry to 0-5 °C in an ice-salt bath.
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Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine slurry, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution may indicate the formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. The evolution of N₂ gas should be observed.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.
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Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
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Purification: Purify the crude product by distillation or column chromatography.
Visualizations
Caption: A general troubleshooting workflow for reactions involving this compound.
Caption: Key steps in diazotization and common side reaction pathways.
Caption: Logical strategies to prevent diacylation during N-acylation reactions.
References
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 7. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 8. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 5-Amino-2-chlorobenzotrifluoride Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 5-Amino-2-chlorobenzotrifluoride. Here you will find troubleshooting guidance and frequently asked questions to address common issues observed during production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at an industrial scale?
A1: The most prevalent commercial synthesis route involves a two-step process starting from m-chlorobenzotrifluoride.[1] This method includes the nitration of m-chlorobenzotrifluoride to form 2-nitro-5-chlorobenzotrifluoride, followed by a reduction of the nitro group to an amine.[1][2] An alternative, though often lower-yielding route, is the direct chlorination of o-aminobenzotrifluoride.[1][2]
Q2: What are the critical parameters to control during the nitration of m-chlorobenzotrifluoride?
A2: To ensure high selectivity and yield, it is crucial to control the reaction temperature, the ratio of nitric acid to sulfuric acid, and the rate of addition of the starting material. The reaction is typically carried out in a mixed acid system (fuming nitric acid and concentrated sulfuric acid) at temperatures ranging from room temperature to 60°C.[2]
Q3: What types of catalysts are effective for the hydrogenation of 2-nitro-5-chlorobenzotrifluoride?
A3: Modified Raney nickel catalysts, particularly those doped with molybdenum, have shown high efficiency and selectivity for this reduction.[2] Precious metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are also used, often in the presence of inhibitors like pyridine (B92270) or quinoline (B57606) to prevent dehalogenation.[2]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities include isomers such as 2-amino-3-chlorobenzotrifluoride and dichlorinated byproducts like 2-amino-3,5-dichlorobenzotrifluoride, especially in direct chlorination routes.[2] In the nitration-reduction pathway, isomeric nitro compounds can lead to corresponding isomeric amine impurities if not properly separated. Unreacted starting materials and intermediates can also be present.
Q5: What purification methods are most effective for obtaining high-purity this compound?
A5: The final product is typically purified by vacuum distillation.[2] Recrystallization from a suitable solvent system is another effective method for removing isomeric and other impurities.[3] The choice of method depends on the impurity profile of the crude product.
Troubleshooting Guide
Problem 1: Low Yield in the Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of m-chlorobenzotrifluoride. | - Insufficient nitrating agent.- Reaction temperature is too low.- Inadequate reaction time. | - Increase the molar ratio of nitric acid to the starting material.- Gradually increase the reaction temperature within the recommended range (e.g., up to 60°C).[2]- Extend the reaction time and monitor progress using TLC or GC. |
| Formation of multiple nitro isomers. | - Incorrect ratio of mixed acids.- Poor temperature control. | - Optimize the molar ratio of m-chlorobenzotrifluoride, nitric acid, and sulfuric acid to 1:1.0-1.1:1.0-2.0.[2]- Maintain a consistent reaction temperature. |
Problem 2: Incomplete Reduction or Side Reactions During Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 2-nitro-5-chlorobenzotrifluoride. | - Catalyst deactivation or insufficient catalyst loading.- Low hydrogen pressure.- Reaction temperature is too low. | - Ensure the catalyst is active and increase the catalyst loading (e.g., 0.5-3% by mass of the nitro compound for modified Raney nickel).[2]- Maintain the hydrogen pressure within the optimal range (e.g., 0.5-1.5 MPa).[2]- Increase the reaction temperature to the recommended range (e.g., 80-120°C).[2] |
| Formation of dechlorinated byproducts. | - Over-reduction due to a highly active catalyst.- Absence of a selectivity-enhancing additive. | - When using Pd/C or Pt/C, add an inhibitor such as pyridine or quinoline to suppress hydrodechlorination.[2]- Use a modified catalyst with higher selectivity, such as molybdenum-doped Raney nickel.[2] |
Problem 3: Final Product Fails Purity Specifications
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomeric impurities. | - Incomplete separation of nitro-isomers before reduction.- Non-selective chlorination reaction. | - Improve the separation of the nitrated intermediate, for example, by fractional crystallization.- For direct chlorination routes, optimize reaction conditions (solvent, temperature, chlorinating agent) to favor the desired isomer. |
| Colored impurities in the final product. | - Degradation of the product or intermediates at high temperatures.- Presence of residual catalyst or byproducts. | - During distillation, ensure the temperature does not exceed the decomposition point of the product.- Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[3]- Ensure complete removal of the catalyst by filtration after the hydrogenation step.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-5-chlorobenzotrifluoride
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 0.21 mol of fuming nitric acid and 0.3 mol of 98% concentrated sulfuric acid.
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Addition of Reactant: While stirring, slowly add 0.2 mol of m-chlorobenzotrifluoride from the dropping funnel, maintaining the reaction temperature at room temperature.
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Reaction: After the addition is complete, raise the temperature to 60°C and continue stirring for 1 hour.[2]
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Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Allow the layers to separate and remove the sulfuric acid layer.
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Washing: Wash the organic layer sequentially with a 5% sodium carbonate solution and then with water until the aqueous layer is neutral.
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Isolation: The resulting organic layer is the crude 2-nitro-5-chlorobenzotrifluoride.
Protocol 2: Hydrogenation of 2-Nitro-5-chlorobenzotrifluoride
-
Reaction Setup: In a pressure-resistant reactor, add the crude 2-nitro-5-chlorobenzotrifluoride, an alcohol solvent (e.g., ethanol), and 0.5-3% by mass of a modified molybdenum-doped Raney nickel catalyst.[2]
-
Hydrogenation: Seal the reactor and introduce hydrogen gas until the pressure reaches 0.5-1.5 MPa.[2]
-
Reaction: Heat the mixture to 80-120°C with stirring until hydrogen uptake ceases.[2]
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Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the catalyst.[2]
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Purification: Transfer the filtrate to a distillation apparatus. Recover the ethanol (B145695) and remove any water.
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Final Product: Perform vacuum distillation, collecting the fraction at 75-76°C/5mmHg to obtain pure this compound.[2]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Step | Parameter | Recommended Range | Reference |
| Nitration | Molar Ratio (m-chlorobenzotrifluoride:HNO₃:H₂SO₄) | 1 : 1.0-1.1 : 1.0-2.0 | [2] |
| Temperature | Room Temperature - 60°C | [2] | |
| Hydrogenation | Catalyst | Mo-doped Raney Ni | [2] |
| Catalyst Loading (% of nitro compound mass) | 0.5 - 3% | [2] | |
| Solvent | C₁-C₄ Alcohols | [2] | |
| Temperature | 80 - 120°C | [2] | |
| Pressure | 0.5 - 1.5 MPa | [2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid or white to off-white solid |
| CAS Number | 445-03-4 |
| Molecular Formula | C₇H₅ClF₃N |
| Boiling Point | 75-76°C at 5mmHg |
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: A logical workflow for troubleshooting common production issues.
References
Technical Support Center: Optimal Catalyst Selection for the Synthesis of 5-Amino-2-chlorobenzotrifluoride
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the selection of optimal catalysts for the synthesis of 5-Amino-2-chlorobenzotrifluoride. The primary and most common synthetic route involves the reduction of 2-chloro-5-nitrobenzotrifluoride (B146372). This guide offers troubleshooting advice, experimental protocols, and comparative data to address challenges encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound? A1: The most prevalent method is the reduction of the nitro group of 2-chloro-5-nitrobenzotrifluoride. This is typically achieved through catalytic hydrogenation, which is considered a green and efficient industrial process, or via chemical reduction using metals in an acidic medium.[1]
Q2: Which catalysts are generally recommended for the reduction of aromatic nitro compounds? A2: A variety of catalysts can be employed, including precious metals like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C), as well as Raney Nickel.[2][3] Non-catalytic systems using metal powders such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic conditions are also effective and widely used.[2][4]
Q3: What is the primary challenge when synthesizing this compound via catalytic hydrogenation? A3: The principal challenge is preventing the unintended removal of the chlorine atom from the aromatic ring, a side reaction known as dehalogenation. Catalysts like Palladium on carbon (Pd/C) are particularly known to promote this side reaction, which can significantly reduce the yield of the desired product.[2][5]
Q4: How can dehalogenation be avoided during the reduction process? A4: To minimize or prevent dehalogenation, it is crucial to select an appropriate catalytic system. Catalytic hydrogenation with Raney Nickel is often preferred over Pd/C for substrates containing aromatic halogens.[2] Alternatively, non-catalytic methods using reagents like tin(II) chloride (SnCl₂) or iron powder with hydrochloric acid (Fe/HCl) are excellent choices as they are highly chemoselective and do not typically cause dehalogenation.[4][5] Sulfided Pt/C catalysts have also shown high selectivity for nitro group reduction while preserving halogens.[5]
Catalyst Selection and Workflow
Choosing the right catalyst is critical for achieving high yield and purity. The decision should be based on factors such as the presence of other reducible functional groups, the imperative to avoid dehalogenation, and reaction conditions.
Caption: Catalyst selection workflow for the synthesis of this compound.
Data Presentation: Comparison of Catalytic Systems
The table below summarizes the performance and characteristics of various catalytic systems for the reduction of 2-chloro-5-nitrobenzotrifluoride.
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Potential Issues |
| Pd/C, H₂ | Room temp - 80°C, 1-30 atm H₂; Solvents: MeOH, EtOH, EtOAc[6] | High catalytic activity, widely available.[2] | High risk of dehalogenation (loss of Cl atom).[2][5] May reduce other functional groups. |
| Raney Nickel, H₂ | 80-120°C, 0.5-1.5 MPa H₂; Solvent: Alcohol[7] | Lower risk of dehalogenation compared to Pd/C.[2] Effective for substrates with aromatic halides. | Requires higher temperatures and pressures than some noble metal catalysts. |
| Pt/C or PtO₂, H₂ | Room temp, 1-5 bar H₂; Solvents: MeOH, EtOH, EtOAc[8] | More active than palladium catalysts; can be effective for challenging substrates.[8] | Can still cause dehalogenation, though sometimes less than Pd/C. |
| Fe / HCl or NH₄Cl | Reflux; Solvents: EtOH/H₂O[4] | Robust, inexpensive, and highly selective for nitro groups.[2] Does not cause dehalogenation.[5] | Requires stoichiometric amounts of metal; workup can be cumbersome. |
| SnCl₂·2H₂O | 50°C - Reflux; Solvents: EtOH, EtOAc[4][5] | Mild and highly chemoselective for nitro groups over other functionalities like carbonyls and nitriles.[5] Avoids dehalogenation. | Generates tin-based waste products. |
| Modified Raney Ni (Mo-doped) | 80-120°C, 0.5-1.5 MPa H₂; Solvent: Alcohol[7] | High conversion and selectivity reported specifically for a similar synthesis.[7] | Catalyst preparation is an additional step. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Modified Raney Nickel This protocol is adapted from a patented method for a similar synthesis and is optimized for selectivity.[7]
-
Materials: 2-nitro-5-chlorobenzotrifluoride, an alcohol solvent (e.g., methanol (B129727), ethanol), Mo-modified Raney Nickel catalyst (0.5-3% by weight of the nitro compound), hydrogen gas, pressure-resistant reactor (autoclave).
-
Procedure:
-
In a pressure-resistant container, add the 2-nitro-5-chlorobenzotrifluoride and the alcohol solvent.
-
Carefully add the Mo-modified Raney Nickel catalyst to the mixture.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.5-1.5 MPa.
-
Heat the mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
-
Work-up:
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or recrystallization.
-
Protocol 2: Chemical Reduction using Tin(II) Chloride This method is highly selective and a reliable alternative to catalytic hydrogenation.[5]
-
Materials: 2-chloro-5-nitrobenzotrifluoride, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (B145695) or Ethyl Acetate (B1210297), Sodium bicarbonate solution.
-
Procedure:
-
Dissolve the 2-chloro-5-nitrobenzotrifluoride in ethanol or ethyl acetate in a round-bottom flask.
-
Add an excess of SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up:
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.
-
Troubleshooting Guide
Encountering issues during the experiment is common. This guide provides solutions to frequently observed problems.
Caption: Troubleshooting workflow for slow or stalled hydrogenation reactions.
Problem: Significant amount of dehalogenated by-product is observed.
-
Possible Cause: The chosen catalyst, most likely Pd/C, is too active and is promoting the cleavage of the C-Cl bond.[2]
-
Solution: Switch to a more selective catalyst system. The best options are Raney Nickel for catalytic hydrogenation or chemical reduction methods using SnCl₂ or Fe/HCl, which are known to preserve aryl halides.[2][5]
Problem: The reaction is not going to completion, even with a fresh catalyst.
-
Possible Cause 1: Catalyst Poisoning. Trace impurities in the starting material or solvent, particularly those containing sulfur or certain nitrogen functionalities, can poison the catalyst surface and halt the reaction.[8][9]
-
Solution 1: Purify the starting 2-chloro-5-nitrobenzotrifluoride before the reaction. If poisoning is suspected mid-reaction, filtering off the current catalyst and adding a fresh batch to the filtrate can sometimes restart the hydrogenation.[6]
-
Possible Cause 2: Suboptimal Physical Conditions. Inadequate mixing or low hydrogen pressure can limit the reaction rate. Efficient agitation is crucial to ensure good contact between the substrate, the catalyst, and the hydrogen gas.[8]
-
Solution 2: Increase the stirring rate. For hydrogenations running at atmospheric pressure (balloon), consider moving to a Parr shaker or a similar apparatus that allows for higher, sustained hydrogen pressures.[9]
-
Possible Cause 3: Solvent Effects. The choice of solvent can impact the solubility of both the substrate and hydrogen, affecting the reaction rate.[8]
-
Solution 3: While methanol and ethanol are common, consider other solvents like ethyl acetate or THF. Ensure the solvent is dry and deoxygenated, as water and oxygen can interfere with the catalyst's activity.[8][9]
Reaction Pathway Visualization
The diagram below illustrates the fundamental transformation in the synthesis of this compound.
Caption: Synthesis of this compound via nitro group reduction.
References
- 1. osti.gov [osti.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 7. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Navigating the Synthesis of 5-Amino-2-chlorobenzotrifluoride: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, the synthesis of 5-Amino-2-chlorobenzotrifluoride, a key intermediate in the creation of pharmaceuticals and agrochemicals, can present a number of challenges. This guide provides a comprehensive technical support center with detailed troubleshooting, frequently asked questions, and experimental protocols to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
What are the primary synthesis routes for this compound?
The two main synthetic pathways to obtain this compound are:
-
Nitration and Subsequent Reduction: This common route involves the nitration of m-chlorobenzotrifluoride to yield 2-nitro-5-chlorobenzotrifluoride, followed by the reduction of the nitro group to an amine.[1][2]
-
Direct Chlorination: This method involves the direct chlorination of o-aminobenzotrifluoride.[2] However, this route can lead to the formation of multiple isomers, making purification challenging.[2]
What are the most common impurities encountered during synthesis?
The most prevalent impurities are isomeric byproducts. During the nitration of m-chlorobenzotrifluoride, other nitro isomers can be formed.[2] Similarly, direct chlorination of o-aminobenzotrifluoride can produce 2-amino-3-chlorobenzotrifluoride and 2-amino-3,5-dichlorobenzotrifluoride.[2] Incomplete reduction of the nitro intermediate can also result in residual nitro compounds in the final product.
How can the purity of the final product be improved?
Purification of this compound can be achieved through recrystallization or distillation.[1][3] For recrystallization, ethanol (B145695) is a commonly used solvent.[3] Vacuum distillation is also an effective method for purification.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-nitro-5-chlorobenzotrifluoride (Nitration Step) | Incorrect ratio of nitric acid to sulfuric acid. | The molar ratio of m-chlorobenzotrifluoride to nitric acid and sulfuric acid should be optimized. A common ratio is 1:1.0-1.1:1.0-2.0.[1] |
| Reaction temperature is too low or too high. | The nitration reaction is typically carried out at a temperature ranging from room temperature to 60°C.[1] | |
| Formation of Multiple Isomers (Direct Chlorination) | Non-selective chlorinating agent or reaction conditions. | A method to produce 2-amino-5-halobenzotrifluorides with high selectivity involves using a hydrohalide acid in the presence of an oxidant like hydrogen peroxide.[2] |
| Incomplete Reduction of the Nitro Group | Inefficient catalyst or insufficient reaction time/pressure. | Modified Raney nickel doped with molybdenum can be a highly effective catalyst for the hydrogenation reduction. The reaction is typically run at 80-120°C under a hydrogen pressure of 0.5-1.5 MPa.[1] |
| Deactivation of the catalyst. | Ensure the catalyst is not poisoned by impurities in the starting material or solvent. | |
| Final Product is a Dark Color | Presence of oxidized impurities or residual starting materials. | The crude product can be decolorized using activated carbon during the recrystallization process.[3] |
| Difficulty in Isolating the Product | Product is too soluble in the reaction or extraction solvent. | After the reaction, the product can be precipitated by neutralizing the reaction mixture if it is in an acidic solution.[2] For extractions, ensure the correct solvent polarity is used to partition the product effectively. |
Experimental Protocols
Synthesis of 2-nitro-5-chlorobenzotrifluoride via Nitration
-
In a suitable reaction vessel, prepare a mixed acid solution of fuming nitric acid and concentrated sulfuric acid (98%).[1] The molar ratio of m-chlorobenzotrifluoride, nitric acid, and sulfuric acid should be approximately 1:1.1:1.5.[1]
-
Cool the mixed acid in an ice bath.
-
Slowly add m-chlorobenzotrifluoride to the mixed acid with constant stirring, maintaining the temperature between room temperature and 60°C.[1]
-
After the addition is complete, continue stirring for 1-2 hours at 60°C.[1]
-
Pour the reaction mixture onto crushed ice and water.
-
Separate the organic layer.
-
Wash the organic layer with a 5% sodium carbonate solution and then with water until neutral.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) to yield crude 2-nitro-5-chlorobenzotrifluoride.
Synthesis of this compound via Hydrogenation
-
In a pressure-resistant vessel, dissolve 2-nitro-5-chlorobenzotrifluoride in an alcohol solvent (e.g., ethanol).[1]
-
Add a modified Raney nickel catalyst (doped with 0.5-3% molybdenum).[1] The catalyst loading should be 0.5-3% of the mass of the nitro compound.[1]
-
Pressurize the vessel with hydrogen gas to 0.5-1.5 MPa.[1]
-
Heat the reaction mixture to 80-120°C with vigorous stirring until hydrogen uptake ceases.[1]
-
Cool the reaction mixture to room temperature and carefully filter to remove the catalyst.[1]
-
The filtrate can be purified by distillation under reduced pressure, collecting the fraction at 75-76°C/5mmHg.[1]
Process Visualization
To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the key workflows.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Amino-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
5-Amino-2-chlorobenzotrifluoride is a crucial chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for assessing the purity of such compounds.[1][2] This guide provides a comparative overview of a typical HPLC method for this compound, alongside alternative analytical techniques, supported by representative experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-Phase HPLC (RP-HPLC) is the most prevalent method for the purity analysis of substituted anilines and related compounds due to its versatility in separating polar and non-polar substances.[1][2] This technique is well-suited for this compound, which is a non-volatile and moderately polar molecule.
Representative Experimental Protocol: RP-HPLC
This protocol outlines a general yet robust method for the purity analysis of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly employed.[2]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound reference standard (high purity)
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic modifier and its ratio should be optimized for the best separation of impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Anilines typically exhibit strong UV absorbance at this wavelength).[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Further dilute as necessary.
Data Presentation: HPLC Method Performance
The following tables summarize typical quantitative data for a validated HPLC method for a compound structurally similar to this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.
Table 3: Comparison of Analytical Techniques for Purity of this compound
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Suitability |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and reproducibility for non-volatile compounds.[1][2] | May not identify co-eluting impurities without mass spectrometric detection. | Excellent: The primary and most recommended method. |
| LC-MS/MS | HPLC coupled with tandem mass spectrometry. | Provides molecular weight information for definitive impurity identification and higher sensitivity.[1] | Higher instrument cost and complexity. | Excellent: Ideal for detecting and identifying trace-level impurities and for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for analyzing volatile impurities such as residual solvents. | The analyte itself has a relatively high boiling point and may require derivatization to improve volatility.[1] | Limited: Not suitable for direct analysis of the main component but useful for specific volatile impurities. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can quantify impurities without the need for reference standards for those impurities (qNMR). | Lower sensitivity compared to chromatographic methods. | Good: Useful for structural elucidation of unknown impurities and for quantitative analysis (qNMR) at higher concentrations. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly pure, crystalline substances by analyzing the melting endotherm. | Not suitable for amorphous materials or for separating and quantifying individual impurities. | Complementary: Useful as an orthogonal technique to confirm the purity of the main component in its solid form. |
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
comparative reactivity of 5-Amino-2-chlorobenzotrifluoride versus other substituted anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Amino-2-chlorobenzotrifluoride, also known as 4-chloro-3-(trifluoromethyl)aniline, with other substituted anilines. The presence of a chlorine atom and a trifluoromethyl group on the aniline (B41778) ring significantly influences the nucleophilicity of the amino group and the overall reactivity of the molecule in various key chemical transformations. This document presents a compilation of experimental data to support a comparative analysis of its performance in common synthetic reactions.
Electronic Effects and Basicity
The reactivity of the amino group in aniline derivatives is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced basicity and reactivity.
In this compound, the amino group is flanked by two electron-withdrawing substituents: a chlorine atom at the ortho position and a trifluoromethyl group at the meta position.
-
-Cl (ortho): The chlorine atom exerts a -I (negative inductive) effect due to its high electronegativity, withdrawing electron density from the ring. It also has a +R (positive resonance) effect due to its lone pairs, but the inductive effect is generally stronger, especially from the ortho position.
-
-CF3 (meta): The trifluoromethyl group is a very strong electron-withdrawing group due to the powerful inductive effect of the three fluorine atoms (-I effect). From the meta position, its resonance effect is minimal.
The combined influence of these two electron-withdrawing groups significantly reduces the electron density on the nitrogen atom of the amino group, making this compound a much weaker base compared to aniline.
Basicity Comparison
| Compound | Substituents | pKa of Conjugate Acid | Relative Basicity |
| Aniline | None | 4.6 | Strongest |
| 4-Chloroaniline | 4-Cl | 4.0 | Weaker |
| 3-(Trifluoromethyl)aniline | 3-CF3 | 3.5 | Weaker |
| This compound | 2-Cl, 5-CF3 | Estimated < 3.5 | Weakest |
Note: The pKa value for this compound is an estimation based on the additive effects of the electron-withdrawing substituents.
The reduced basicity of this compound has significant implications for its reactivity in acid-catalyzed reactions and its nucleophilicity in substitution reactions.
Comparative Reactivity in Key Synthetic Transformations
The electronic properties of this compound influence its performance in various synthetic reactions. Below is a comparison of its reactivity with other anilines in common transformations.
N-Acylation
N-acylation is a fundamental reaction of anilines. The rate of this reaction is dependent on the nucleophilicity of the amino group. Anilines with electron-withdrawing groups generally react slower than aniline itself.
| Aniline Derivative | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Aniline | Acetic Anhydride | 5%MoO3–SiO2, 80°C, 6h | 99 | [1] |
| 4-Chloroaniline | Acetic Anhydride | 5%MoO3–SiO2, 80°C, 6h | 95 | [1] |
| 4-Nitroaniline | Acetic Anhydride | 5%MoO3–SiO2, 80°C, 6h | 92 | [1] |
| This compound | Acetyl Chloride | Pyridine (B92270), 0°C to RT | Typically high | General Protocol |
Note: While specific comparative kinetic data is limited, the strong deactivation of the amino group in this compound suggests it would be less reactive than aniline and chloroaniline in competitive acylation reactions. However, under standard acylation conditions, high yields are generally achievable.
Sandmeyer Reaction
The Sandmeyer reaction, which converts an amino group to a halide or other functionalities via a diazonium salt, is a crucial transformation for substituted anilines. The yields of Sandmeyer reactions can be influenced by the electronic nature of the substituents. Anilines with electron-withdrawing groups often perform well in these reactions.
| Aniline Derivative | Reagents | Product | Yield (%) | Reference |
| 4-Cyanoaniline | t-BuONO, CBrCl3, e-chem | 4-Bromobenzonitrile | 83 | [2] |
| 4-Aminophenylacetamide | t-BuONO, CH2I2, e-chem | N-(4-iodophenyl)acetamide | 78 | [2] |
| 4-(Trifluoromethyl)aniline | NaNO2, HCl, CuBr | 4-Bromobenzotrifluoride | ~70-80 | General Protocol |
| This compound | NaNO2, HCl, CuCl | 1,2-Dichloro-4-(trifluoromethyl)benzene | Good to excellent | [3][4][5] |
Note: The presence of electron-withdrawing groups on the aniline ring can stabilize the diazonium salt intermediate, often leading to good yields in Sandmeyer reactions.
Experimental Protocols
General Protocol for N-Acylation
-
Dissolution: Dissolve the substituted aniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere.
-
Base Addition: Add a base (e.g., pyridine or triethylamine, 1.1-1.5 eq) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05-1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Protocol for Sandmeyer Reaction (Chlorination)
-
Diazotization: Suspend the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite (B80452) Addition: Slowly add a solution of sodium nitrite (1.05 eq) in cold water, maintaining the temperature below 5 °C. The formation of the diazonium salt is complete when the solution tests positive for excess nitrous acid with starch-iodide paper.
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Product Formation: Allow the reaction to warm to room temperature or gently heat until the evolution of nitrogen gas ceases.
-
Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or chromatography.
Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Reaction [organic-chemistry.org]
A Comparative Evaluation of the Biological Activity of Novel 5-Amino-2-chlorobenzotrifluoride Derivatives and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of novel heterocyclic compounds structurally related to 5-Amino-2-chlorobenzotrifluoride, focusing on their potential as anticancer agents. Due to the limited availability of comprehensive public data on a wide range of novel this compound derivatives, this report uses a recent study on 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives as a primary example to illustrate the evaluation process and data presentation. The trifluoromethyl group, a key feature of this compound, is known to enhance lipophilicity, membrane permeability, and metabolic stability of drug candidates.[1] This makes the presented data on related trifluoromethyl-containing compounds highly relevant for researchers in the field.
The core of this guide is the presentation of quantitative data in structured tables, detailed experimental protocols for key biological assays, and visualizations of experimental workflows and relevant signaling pathways to facilitate understanding and further research.
Comparative Cytotoxicity Data
The in vitro antiproliferative activity of a series of newly synthesized 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 7-oxo-(2a-e) Derivatives
| Compound ID | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) |
| 2a | >50 | >50 | >50 | >50 |
| 2b | 32.5 | 30.2 | 38.4 | 45.3 |
| 2c | >50 | >50 | >50 | >50 |
| 2d | >50 | >50 | >50 | >50 |
| 2e | >50 | >50 | >50 | >50 |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of 7-chloro-(3a-d) Derivatives
| Compound ID | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 35.2 |
| 3c | 45.2 | 33.1 | 40.1 | >50 |
| 3d | 33.2 | 29.8 | 35.4 | 48.9 |
Table 3: In Vitro Cytotoxicity (IC50 in µM) of 7-amino-(4a-c) Derivatives
| Compound ID | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7 (Breast) |
| 4a | >50 | >50 | >50 | >50 |
| 4b | 33.8 | 30.5 | 42.3 | 49.8 |
| 4c | 40.1 | 35.4 | 45.1 | >50 |
Data synthesized from a study on 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to the topic compounds and provide a framework for comparison.[2]
Among the tested compounds, the 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ) demonstrated the most significant cytotoxic effect, particularly against melanoma cell lines.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activity of the novel compounds.
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (A375, C32, DU145, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with the synthesized compounds at various concentrations for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating cytotoxic activity and a simplified representation of a signaling pathway often implicated in cancer, which can be targeted by novel therapeutic agents.
Experimental Workflow for Cytotoxicity Assessment
Simplified MAPK/ERK Signaling Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
structural characterization of 5-Amino-2-chlorobenzotrifluoride using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of small molecules is a cornerstone of modern drug discovery and development. This guide provides a comparative overview of analytical techniques for the structural characterization of 5-Amino-2-chlorobenzotrifluoride, a key building block in the synthesis of various pharmaceutical compounds. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines the expected data from such an analysis and compares it with alternative methods, providing a comprehensive framework for its structural elucidation.
Comparison of Structural Characterization Techniques
A multi-faceted approach is often the most effective strategy for the unambiguous structural determination of a small molecule like this compound. The table below compares the utility of X-ray crystallography with other common spectroscopic methods.
| Technique | Type of Information Provided | Sample Requirements | Throughput | Remarks |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.[1] | High-quality single crystal (typically 0.1-0.3 mm).[1] | Low to Medium | Considered the "gold standard" for unambiguous structure determination.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space correlations (NOE).[3] | Soluble sample in a deuterated solvent.[3] | High | Provides detailed information about the molecule's structure in solution. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-F, C-Cl bonds) based on vibrational frequencies.[4][5] | Solid or liquid sample. | High | A rapid method for functional group identification. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer structural clues.[6] | Small amount of sample, often in solution. | High | Confirms molecular formula and can aid in structural elucidation. |
| Computational Modeling | Theoretical 3D structure, bond lengths, angles, and electronic properties. | None (in-silico) | Very High | Provides a predicted structure that can be correlated with experimental data. |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section details a generalized protocol for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture).
-
Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed chamber with a less volatile anti-solvent.
-
Cooling of a saturated solution.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[1]
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions are refined, and non-hydrogen atoms are assigned. Hydrogen atoms are typically located from the difference Fourier map.
4. Structure Refinement and Validation:
-
The structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
The final structure is validated using crystallographic software to check for geometric consistency and other quality indicators.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural characterization process.
Caption: Experimental workflow for structural characterization.
Caption: Logical decision path for structural analysis.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 99% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 6. 2-Amino-5-chlorobenzotrifluoride(445-03-4) MS spectrum [chemicalbook.com]
A Researcher's Guide to the Structural Validation of 5-Amino-2-chlorobenzotrifluoride and Its Isomers
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a chemical structure is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the primary analytical methods for validating the chemical structure of 5-Amino-2-chlorobenzotrifluoride and its common isomeric alternatives, 2-Amino-5-chlorobenzotrifluoride and 3-Amino-4-chlorobenzotrifluoride. The selection of the appropriate analytical technique is critical for ensuring the identity, purity, and quality of these important chemical building blocks.
This guide presents a summary of expected quantitative data from key analytical techniques, detailed experimental protocols, and a logical workflow for the structural validation process.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the expected outcomes from various analytical techniques for this compound and two of its common isomers. This data facilitates a comparative assessment of their structural features.
| Analytical Technique | This compound (4-Chloro-3-(trifluoromethyl)aniline) | 2-Amino-5-chlorobenzotrifluoride (4-Chloro-2-(trifluoromethyl)aniline) | 3-Amino-4-chlorobenzotrifluoride (2-Chloro-5-(trifluoromethyl)aniline) |
| Purity (by GC) | ≥98.5%[1] | ≥97% | ≥96.0%[2] |
| ¹H NMR (CDCl₃) | δ ~7.22 (d), ~6.95 (d), ~6.72 (dd), ~3.83 (s, NH₂)[1] | Aromatic and amine protons will show a distinct splitting pattern and chemical shifts due to the different substitution pattern. | Aromatic and amine protons will exhibit a unique set of chemical shifts and coupling constants. |
| ¹³C NMR (CDCl₃) | Aromatic carbons and the trifluoromethyl carbon will have characteristic chemical shifts. | The chemical shifts of the aromatic and trifluoromethyl carbons will differ from the other isomers. | The unique substitution pattern will result in a distinct ¹³C NMR spectrum. |
| FTIR (cm⁻¹) | N-H stretching, C-H aromatic stretching, C-F stretching, C-Cl stretching, and aromatic C=C bending vibrations will be observed.[3] | The fingerprint region, in particular, will show differences in the vibrational modes compared to the other isomers. | The positions of the key functional group peaks will be characteristic of this specific isomeric structure. |
| Mass Spec. (m/z) | Molecular Ion (M⁺) at ~195/197 (due to Cl isotopes). Characteristic fragmentation pattern.[4] | Molecular Ion (M⁺) at ~195/197. The fragmentation pattern will differ based on the positions of the substituents. | Molecular Ion (M⁺) at ~195/197. A unique fragmentation pattern will be observed. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and laboratory conditions.
Gas Chromatography (GC) for Purity Assessment
-
Principle: This method separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.
-
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at a rate of 3 °C/min.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.[5]
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane (B109758) or acetone.
-
Injection Volume: 1 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
-
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse program.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
-
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis
-
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual components of a mixture. It provides information on the molecular weight and fragmentation pattern of the analyte.
-
Experimental Protocol:
-
Instrumentation: GC-MS system.
-
GC Conditions: Use the same GC conditions as described in the GC for Purity Assessment protocol.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound and its isomers.
Caption: Workflow for the structural validation of aminochlorobenzotrifluoride isomers.
References
- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-(trifluoromethyl)aniline, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. d-nb.info [d-nb.info]
A Comparative Analysis of Catalysts for the Synthesis of 4-Chloro-3-trifluoromethylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-3-trifluoromethylaniline is a critical step in the production of various pharmaceuticals and agrochemicals. The efficiency of this synthesis is heavily reliant on the choice of catalyst for the reduction of the nitro precursor, 2-chloro-5-nitrobenzotrifluoride (B146372). This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the reduction of 2-chloro-5-nitrobenzotrifluoride to 4-chloro-3-trifluoromethylaniline is a trade-off between cost, efficiency, and safety. The following table summarizes the performance of three common catalytic systems based on available data.
| Catalyst System | Key Reagents | Reaction Conditions | Yield | Purity | Key Advantages & Disadvantages |
| FeCl₃·6H₂O/Activated Carbon | Hydrazine (B178648) Hydrate (B1144303) | Not specified in detail | High (implied) | Not specified | Advantages: Avoids the use of high-pressure hydrogen and large amounts of iron sludge, making it more environmentally friendly than traditional iron powder reduction.[1] Disadvantages: The use of hydrazine hydrate, a toxic and potentially explosive reagent, requires careful handling. |
| Palladium on Carbon (Pd/C) | Hydrogen Gas | Room Temperature | 72% | 99.6% (as hydrochloride salt) | Advantages: High purity of the final product and mild reaction conditions (room temperature). The catalyst is recoverable.[2] Disadvantages: Requires handling of hydrogen gas, which can be hazardous. Palladium is a precious metal, adding to the cost. |
| Raney Nickel | Hydrogen Gas | Not specified for this specific reaction | High (generally for nitro group reduction) | Not specified for this specific reaction | Advantages: A cost-effective alternative to precious metal catalysts, known for high activity in hydrogenations.[3] Disadvantages: Can be pyrophoric and requires careful handling. May lead to dehalogenation byproducts in some cases. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
FeCl₃·6H₂O/Activated Carbon Catalyzed Reduction
This method utilizes a system of ferric chloride hexahydrate, activated carbon, and hydrazine hydrate to reduce the nitro group.[1]
Procedure:
-
To a solution of 2-chloro-5-nitrobenzotrifluoride in a suitable solvent (e.g., ethanol), add activated carbon and FeCl₃·6H₂O.
-
Heat the mixture to a specified temperature.
-
Add hydrazine hydrate dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The filtrate is then subjected to a standard work-up procedure to isolate the 4-chloro-3-trifluoromethylaniline.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol involves the catalytic hydrogenation of the nitro precursor using palladium on carbon.[2]
Procedure:
-
In a hydrogenation reactor, dissolve 2-chloro-5-nitrobenzotrifluoride in a suitable solvent (e.g., ethanol).
-
Add 10% Pd/C catalyst to the solution.
-
Purge the reactor with an inert gas (e.g., nitrogen) and then introduce hydrogen gas.
-
Maintain the reaction at room temperature under a specific hydrogen pressure and stir until the reaction is complete.
-
Upon completion, vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The filtrate can then be further processed, for example, by forming the hydrochloride salt to improve stability and purity. The free aniline (B41778) can be obtained by neutralization.
Raney Nickel Catalyzed Hydrogenation
This procedure employs Raney Nickel as the catalyst for the hydrogenation of the nitro compound.
Procedure:
-
In a hydrogenation apparatus, suspend the Raney Nickel catalyst (handle with care, as it can be pyrophoric) in a suitable solvent (e.g., ethanol).[3][4]
-
Add the 2-chloro-5-nitrobenzotrifluoride to the suspension.
-
Pressurize the system with hydrogen gas and heat to the desired temperature.
-
Maintain vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by hydrogen uptake or chromatographic analysis.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Carefully filter the catalyst from the reaction mixture. The product is then isolated from the filtrate.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of 4-chloro-3-trifluoromethylaniline via the reduction of its nitro precursor is depicted below.
Caption: General workflow for the synthesis of 4-Chloro-3-trifluoromethylaniline.
The choice of catalyst significantly impacts the reaction pathway and work-up procedure. The following diagram illustrates a logical decision-making process for catalyst selection based on key experimental considerations.
Caption: Decision tree for catalyst selection in the synthesis of 4-Chloro-3-trifluoromethylaniline.
References
- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 2. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Performance Analysis of 5-Amino-2-chlorobenzotrifluoride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of a Key Building Block.
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 5-Amino-2-chlorobenzotrifluoride, a substituted aniline (B41778), has emerged as a critical intermediate, most notably in the synthesis of the multi-kinase inhibitor Sorafenib (B1663141), a cornerstone in the treatment of advanced renal cell and hepatocellular carcinoma. This guide provides a comprehensive comparison of the performance of this compound, primarily through the lens of its application in Sorafenib synthesis, against viable alternatives. The assessment is based on the biological activity of the resulting final compounds, a direct reflection of the precursor's contribution to the molecule's efficacy.
The Pivotal Role of the 4-Chloro-3-(trifluoromethyl)phenyl Moiety
The 4-chloro-3-(trifluoromethyl)phenyl group, derived from this compound, is a key pharmacophore in Sorafenib and other kinase inhibitors. The trifluoromethyl (-CF3) group, in particular, is known to enhance crucial drug-like properties. Its strong electron-withdrawing nature and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will explore how modifications to this critical moiety, by using alternative aniline precursors, impact the overall performance of the final drug substance.
Performance Comparison: Cytotoxicity of Sorafenib and its Analogs
The most direct measure of performance for a precursor in this context is the biological activity of the final compound. The following table summarizes the in vitro cytotoxicity of Sorafenib, which incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety, against various cancer cell lines and compares it with analogs where this group has been modified. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Analog | Precursor Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | Huh7 (Hepatocellular Carcinoma) | 8.43 ± 0.61 | [1] |
| Analog 2m | p-tert-butylphenoxy | Huh7 (Hepatocellular Carcinoma) | 5.67 ± 0.57 | [1] |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | Hela (Cervical Cancer) | >10 | [2] |
| Analog 3d | Modified aniline | Hela (Cervical Cancer) | 1.56 ± 0.04 | [2] |
| Analog 3r | Modified aniline | Hela (Cervical Cancer) | < 1.56 | [2] |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | H1975 (Lung Cancer) | 4.20 ± 0.21 | [2] |
| Analog 3t | Modified aniline | H1975 (Lung Cancer) | 2.34 ± 0.07 | [2] |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | A549 (Lung Cancer) | >10 | [2] |
| Analog 3v | Modified aniline | A549 (Lung Cancer) | 1.35 ± 0.03 | [2] |
Analysis: The data indicates that while the 4-chloro-3-(trifluoromethyl)phenyl group of Sorafenib imparts significant cytotoxic activity, structural modifications to this aniline-derived moiety can lead to analogs with comparable or even superior potency against specific cancer cell lines. For instance, analog 2m shows improved activity against Huh7 cells, while analogs 3d, 3r, 3t, and 3v demonstrate enhanced potency against Hela, H1975, and A549 cells. This highlights the importance of the specific substitution pattern on the aniline precursor for optimizing biological activity. However, it is crucial to note that these are in vitro results, and further studies are required to determine the in vivo efficacy and safety profiles of these analogs.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.
Synthesis of a Sorafenib Analog (A Diarylurea Compound)
This protocol describes a general method for the synthesis of N,N'-diarylureas, the class of compounds to which Sorafenib belongs, using an alternative aniline precursor as an example.
Materials:
-
Substituted Aniline (e.g., 4-aminophenol)
-
Phenyl Chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane
-
Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Carbamate (B1207046) Formation: To a solution of the substituted aniline (1 mmol) in anhydrous THF (10 mL) at 0 °C, add pyridine (1.2 mmol) followed by the dropwise addition of phenyl chloroformate (1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate by silica gel column chromatography.
-
Urea Formation: Dissolve the purified carbamate (1 mmol) and 4-(4-aminophenoxy)-N-methylpicolinamide (1 mmol) in pyridine (5 mL).
-
Heat the mixture to 80°C and stir for 3 hours.[3]
-
After cooling, add water and dilute hydrochloric acid to the reaction mixture.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under vacuum.[3]
-
Purify the final diarylurea product by recrystallization or column chromatography.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for determining the purity of Sorafenib or its analogs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 20:80 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 265 nm.[5]
-
Injection Volume: 10 µL.[4]
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 60-140 µg/mL).[4]
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Determine the retention time of the main peak corresponding to the product. Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.
Visualizing Synthesis and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic pathway of Sorafenib and its mechanism of action.
Conclusion
This compound is a demonstrably valuable precursor in the synthesis of potent kinase inhibitors like Sorafenib. The physicochemical properties imparted by its derived 4-chloro-3-(trifluoromethyl)phenyl moiety contribute significantly to the biological activity of the final molecule. However, structure-activity relationship studies on Sorafenib analogs reveal that targeted modifications of this aniline-derived component can lead to compounds with altered and, in some cases, enhanced potency. This underscores the critical importance of selecting the optimal aniline precursor during the lead optimization phase of drug discovery to fine-tune the pharmacological profile of a drug candidate. The data and protocols presented in this guide offer a framework for researchers to objectively assess the performance of this compound and its alternatives in their specific applications.
References
- 1. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tarjomefa.com [tarjomefa.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Spectroscopic Differentiation of 5-Amino-2-chlorobenzotrifluoride Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of isomeric compounds is a critical step in chemical research and drug development. Isomers of active pharmaceutical ingredients or key intermediates can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comprehensive comparison of spectroscopic methods for differentiating 5-Amino-2-chlorobenzotrifluoride from its key positional isomers.
Positional isomers of this compound, such as 2-Amino-5-chlorobenzotrifluoride, 3-Amino-4-chlorobenzotrifluoride, and 4-Amino-2-chlorobenzotrifluoride, present a unique analytical challenge due to their identical molecular weight and similar chemical properties. This guide leverages Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to provide a framework for their unambiguous identification. While a complete set of experimental data for all isomers is not consistently available across public databases, this guide compiles existing data and provides predicted values based on established spectroscopic principles.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. These tables are designed to highlight the key distinguishing features observable in each analytical technique.
Note on Data Availability: Experimental spectral data for these specific isomers is limited in publicly accessible databases. Where experimental data could not be found, predicted values based on structure-property relationships are provided and are noted as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating isomers by probing the chemical environment of each proton and carbon atom. The substitution pattern on the aromatic ring creates unique chemical shifts and coupling patterns for each isomer.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) |
| This compound | 3 signals, complex splitting | Broad singlet |
| 2-Amino-5-chlorobenzotrifluoride | 3 signals, distinct splitting | Broad singlet |
| 3-Amino-4-chlorobenzotrifluoride [1] | ~6.8-7.3 (3H, m) | ~4.0 (2H, br s) |
| 4-Amino-2-chlorobenzotrifluoride | 3 signals, characteristic splitting | Broad singlet |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | CF₃ Carbon (δ, ppm) |
| This compound | 6 signals | Quartet |
| 2-Amino-5-chlorobenzotrifluoride | 6 signals | Quartet |
| 3-Amino-4-chlorobenzotrifluoride [1] | ~115-148 (6C) | ~124 (q, J ≈ 272 Hz) |
| 4-Amino-2-chlorobenzotrifluoride | 6 signals | Quartet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. While all isomers will show characteristic peaks for the amino group (N-H stretching) and the trifluoromethyl group (C-F stretching), the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-H and C-C bending vibrations based on the substitution pattern.
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-F Stretch | C-Cl Stretch | Aromatic C-H Bending |
| This compound | ~3400-3500 (2 bands) | ~1100-1350 (strong) | ~700-850 | Varies with substitution |
| 2-Amino-5-chlorobenzotrifluoride | ~3400-3500 (2 bands) | ~1100-1350 (strong) | ~700-850 | Varies with substitution |
| 3-Amino-4-chlorobenzotrifluoride [1] | ~3400, ~3300 | ~1330, ~1170, ~1120 | ~820 | ~880, ~700 |
| 4-Amino-2-chlorobenzotrifluoride | ~3400-3500 (2 bands) | ~1100-1350 (strong) | ~700-850 | Varies with substitution |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. All isomers will have the same molecular ion peak. However, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 195/197 (M⁺/M⁺+2) | Fragmentation will depend on the stability of resulting cations. |
| 2-Amino-5-chlorobenzotrifluoride [2] | 195/197 (M⁺/M⁺+2) | 160, 140, 125 |
| 3-Amino-4-chlorobenzotrifluoride [1] | 195/197 (M⁺/M⁺+2) | 160, 140 |
| 4-Amino-2-chlorobenzotrifluoride | 195/197 (M⁺/M⁺+2) | Fragmentation will depend on the stability of resulting cations. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) will be influenced by the relative positions of the electron-donating amino group and the electron-withdrawing trifluoromethyl and chloro groups, which affect the extent of conjugation.
Table 5: UV-Visible Absorption Maxima (λmax) (Predicted in Ethanol)
| Compound | λmax (nm) |
| This compound | Expected to show multiple absorption bands in the UV region. |
| 2-Amino-5-chlorobenzotrifluoride | Expected to show multiple absorption bands in the UV region. |
| 3-Amino-4-chlorobenzotrifluoride | Expected to show multiple absorption bands in the UV region. |
| 4-Amino-2-chlorobenzotrifluoride | Expected to show multiple absorption bands in the UV region. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the aminobenzotrifluoride isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 s.
-
Data Analysis: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Analyze the chemical shifts, splitting patterns (multiplicity), and integration of the signals to determine the substitution pattern on the aromatic ring.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: For solid samples, place a small amount of the powder directly onto the ATR crystal. For liquid samples, place a single drop on the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically co-added. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Analysis: Identify the characteristic absorption bands for the N-H stretches of the primary amine, C-F stretches of the trifluoromethyl group, C-Cl stretch, and the pattern of C-H out-of-plane bending in the fingerprint region.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Instrumentation and Data Acquisition:
-
Gas Chromatograph:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the M⁺+2 peak characteristic of a monochlorinated compound. Analyze the fragmentation pattern to identify characteristic losses and stable fragment ions.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol (B145695) or methanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.
Instrumentation and Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 400 nm.
-
Blank: Use the pure solvent as a blank.
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic differentiation and the structural relationship between the isomers.
References
Quantitative Analysis of 5-Amino-2-chlorobenzotrifluoride in Complex Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Amino-2-chlorobenzotrifluoride in complex mixtures is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of the primary analytical methodologies for this purpose, supported by representative experimental data and detailed protocols.
The principal techniques for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods often depends on the sample matrix, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and throughput.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of GC and HPLC for the quantitative analysis of this compound. The data presented is representative of typical method performance for this class of compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Alternative Method: LC-MS |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation by HPLC with mass spectrometric detection. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | <0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | ~0.003 µg/mL |
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 97-103% |
| Typical Run Time | 15-30 minutes | 10-20 minutes | 10-20 minutes |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | May be required for polar impurities | Generally not required | Generally not required |
| Primary Application | Purity testing, residual solvent analysis, volatile impurities.[1][2][3] | Purity and impurity profiling, stability testing.[4][5] | Trace level quantification, impurity identification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for similar aromatic amines and halogenated compounds.[4][5]
Gas Chromatography (GC) Method
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh and dissolve 20 mg of the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a 2 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method
This method is ideal for the separation and quantification of this compound from non-volatile impurities and degradation products.[4][5]
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 20% A
-
2-10 min: 20% to 80% A
-
10-12 min: 80% A
-
12-13 min: 80% to 20% A
-
13-15 min: 20% A
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the sample in 10 mL of the mobile phase initial composition (20:80 Acetonitrile:Water with 0.1% Formic Acid).
-
Dilute the stock solution to a working concentration of 0.05 mg/mL for analysis.
Visualizations
The following diagrams illustrate the logical workflow for selecting an analytical method and the general experimental workflow for chromatographic analysis.
References
A Comparative Guide to Validating Analytical Methods for 5-Amino-2-chlorobenzotrifluoride
For researchers, scientists, and drug development professionals, ensuring the purity and quality of chemical intermediates is paramount. 5-Amino-2-chlorobenzotrifluoride is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Consequently, robust and validated analytical methods are crucial for its quality control, ensuring the reliability of downstream processes and the safety of the final products.
Workflow for Analytical Method Validation
A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates a general workflow for this process.
References
- 1. nbinno.com [nbinno.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Proper Disposal of 5-Amino-2-chlorobenzotrifluoride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 5-Amino-2-chlorobenzotrifluoride, a compound requiring careful handling due to its toxicity. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental protection.
Proper disposal of this compound is not merely a procedural step but a critical component of laboratory safety and regulatory compliance. The responsibility for proper waste disposal lies with the generator of the waste, who must adhere to federal, state, and local regulations.[1] This guide provides a framework for the safe handling and disposal of this chemical.
Hazard Profile and Safety Precautions
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Therefore, stringent safety measures are mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Clothing: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company. The following steps provide a general operational workflow for preparing the chemical for disposal.
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be kept tightly closed.[1][2]
2. Handling Spills and Contaminated Materials:
-
In case of a spill, avoid dust formation.[3]
-
Wear appropriate PPE and use spark-proof tools and explosion-proof equipment.[3]
-
Collect the spilled material and any contaminated items (e.g., absorbent materials, gloves, lab coats) and place them in a suitable, closed container for disposal.[3]
-
Wash the spill area thoroughly.
3. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed (or the equivalent).[3]
-
The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[3]
4. Final Disposal:
-
It is recommended to dissolve or mix the material with a combustible solvent and have it burned in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should be performed by a licensed hazardous waste disposal facility.
-
Under no circumstances should this chemical be allowed to enter drains, waterways, or the soil.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, extracted from safety data sheets.
| Parameter | Value | Source |
| Purity | >98.0% (GC)(T) | TCI AMERICA[1] |
| CAS Number | 320-51-4 | TCI AMERICA[1] |
| Molecular Formula | C₇H₅ClF₃N | TCI AMERICA[1] |
| Molecular Weight | 195.57 g/mol | TCI AMERICA[1] |
| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | TCI AMERICA |
| Hazard Statements | Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. | TCI AMERICA[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Tokyo Chemical Industry |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow emphasizes regulatory compliance and safety at each step.
References
Personal protective equipment for handling 5-Amino-2-chlorobenzotrifluoride
Essential Safety and Handling Guide for 5-Amino-2-chlorobenzotrifluoride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Chemical Safety Profile:
This compound is a chemical that is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] It can cause irritation to the eyes, skin, and respiratory tract.[1] Long-term exposure may lead to bone and joint changes.[1]
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Slight pink crystalline powder | [1] |
| Molecular Formula | C₇H₅ClF₃N | [3] |
| Molecular Weight | 195.57 g/mol | [3] |
| Physical State | Solid (at 20°C) | [3] |
| Storage Temperature | Refrigerated (0-10°C) | [3] |
| Exposure Limit (as F) | TWA: 2.5 mg/m³ | [1] |
| DOT Hazard Class | 6.1 (Toxic solid) | [4] |
| UN Number | UN2811 | [4] |
| Packing Group | III | [4] |
Personal Protective Equipment (PPE) Protocol
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound to minimize exposure risk.
1. Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
A face shield may be necessary in situations with a higher risk of splashing.[6]
2. Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][5] Inspect gloves for any damage before use and remove them carefully to avoid skin contamination.[5]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure, including long-sleeved clothing and a chemical-resistant apron.[1][7] In situations with a higher risk of exposure, impervious protective clothing and boots may be required.[6]
3. Respiratory Protection:
-
A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]
-
Use a vapor respirator or a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7][8]
Handling and Disposal Plan
Operational Protocol for Handling:
-
Ventilation: Always use this chemical in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][2][6]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[3]
-
Hygiene: Do not eat, drink, or smoke when using this product.[2][3][9] Wash hands and face thoroughly after handling.[6][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2][3][6][9] The recommended storage temperature is refrigerated (0-10°C).[3] Store locked up.[2][3][9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and close to the workstation.[1][5][6]
Disposal Protocol:
-
Waste Characterization: It is the responsibility of the waste generator to comply with all federal, state, and local regulations for hazardous waste disposal.[6]
-
Chemical Disposal: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[6] Do not allow the product to enter drains, waterways, or the soil.[6]
-
Container Disposal: Dispose of the container as unused product.[6] Do not reuse empty containers.[6] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | 320-51-4 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 320-51-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
